[4-(Cyclobutylmethyl)oxan-4-yl]methanamine
Description
BenchChem offers high-quality [4-(Cyclobutylmethyl)oxan-4-yl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(Cyclobutylmethyl)oxan-4-yl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(cyclobutylmethyl)oxan-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c12-9-11(4-6-13-7-5-11)8-10-2-1-3-10/h10H,1-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFJSLWKIYECAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC2(CCOCC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501205212 | |
| Record name | 2H-Pyran-4-methanamine, 4-(cyclobutylmethyl)tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501205212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1385696-46-7 | |
| Record name | 2H-Pyran-4-methanamine, 4-(cyclobutylmethyl)tetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1385696-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-4-methanamine, 4-(cyclobutylmethyl)tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501205212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of [4-(Cyclobutylmethyl)oxan-4-yl]methanamine
Abstract
This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of the novel compound, [4-(Cyclobutylmethyl)oxan-4-yl]methanamine. As this molecule represents a unique chemical entity with limited publicly available data, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines detailed, state-of-the-art experimental protocols for determining critical parameters such as the acid dissociation constant (pKa), lipophilicity (logP), aqueous solubility, thermal stability, and melting point. Beyond mere procedural descriptions, this guide delves into the scientific rationale behind methodological choices, ensuring a robust and reproducible approach to characterization. The insights gleaned from these properties are paramount for predicting the compound's pharmacokinetic and pharmacodynamic behavior, thereby guiding its potential development as a therapeutic agent.
Molecular Identity and Structural Context
A thorough understanding of a compound's physicochemical nature begins with its precise molecular identity. [4-(Cyclobutylmethyl)oxan-4-yl]methanamine is a saturated heterocyclic compound featuring a central oxane (tetrahydropyran) ring. It is substituted at the 4-position with both a cyclobutylmethyl group and a methanamine group.
Table 1: Chemical Identifiers for [4-(Cyclobutylmethyl)oxan-4-yl]methanamine
| Identifier | Value | Source |
| IUPAC Name | [4-(Cyclobutylmethyl)oxan-4-yl]methanamine | N/A |
| CAS Number | 1385696-84-3 | [1] |
| Molecular Formula | C11H21NO | [1] |
| Molecular Weight | 183.29 g/mol | Calculated |
| Canonical SMILES | C1CC(C1)CC2(CCOCC2)CN | [1] |
| InChI Key | KVCPWVSEAIMBBN-UHFFFAOYSA-N | [1] |
The presence of a primary amine group suggests that the molecule will exhibit basic properties, making its pKa a critical parameter influencing its ionization state at physiological pH. The combination of the polar amine and ether functionalities with the nonpolar cyclobutyl and alkyl components suggests a moderate lipophilicity, which will be quantified by its logP value.
Predicted Physicochemical Profile
In the absence of experimental data, computational models provide valuable initial estimates of a compound's properties. These predictions, while not a substitute for empirical measurement, are instrumental in guiding experimental design.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method |
| logP | ~2.5 - 3.5 | Fragment-based methods[2][3] |
| pKa (of the conjugate acid) | ~9.5 - 10.5 | Based on similar primary amines |
The predicted logP suggests that [4-(Cyclobutylmethyl)oxan-4-yl]methanamine is likely to have moderate lipophilicity, a characteristic often associated with good membrane permeability.[3][4] The predicted pKa indicates that the compound will be predominantly protonated and positively charged at physiological pH (7.4).
Experimental Determination of Physicochemical Properties
This section provides detailed, step-by-step protocols for the empirical determination of the core physicochemical properties of [4-(Cyclobutylmethyl)oxan-4-yl]methanamine.
Determination of the Acid Dissociation Constant (pKa)
The pKa of the conjugate acid of the primary amine is a crucial parameter as it dictates the ionization state of the molecule in different pH environments, which in turn affects its solubility, permeability, and receptor binding.
Potentiometric titration is a robust and direct method for pKa determination.[5] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.
Protocol:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of [4-(Cyclobutylmethyl)oxan-4-yl]methanamine and dissolve it in 50 mL of 0.1 M KCl solution to maintain a constant ionic strength.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the sample solution in a thermostatted vessel at 25°C and use a magnetic stirrer for continuous mixing.
-
Titration: Titrate the sample solution with a standardized solution of 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.05 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.[5]
Diagram 1: Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination.
Determination of the Octanol-Water Partition Coefficient (logP)
LogP is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[4]
The shake-flask method is the gold standard for logP determination, involving the partitioning of the compound between n-octanol and water.[4]
Protocol:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation of the phases.
-
Sample Preparation: Prepare a stock solution of [4-(Cyclobutylmethyl)oxan-4-yl]methanamine in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the n-octanol stock solution to an equal volume of pre-saturated water in a glass vial.
-
Equilibration: Shake the vial at a constant temperature (25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and water phases.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Diagram 2: Experimental Setup for Shake-Flask logP Determination
Caption: Shake-flask logP determination workflow.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that influences a drug's dissolution rate and bioavailability.[6]
This method determines the equilibrium solubility of the compound, which is the most relevant measure for predicting in vivo dissolution.[7][8]
Protocol:
-
Sample Preparation: Add an excess amount of solid [4-(Cyclobutylmethyl)oxan-4-yl]methanamine to a series of vials containing aqueous buffers at different pH values (e.g., pH 5.0, 7.4, and 9.0).
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.[7]
-
Separation: Filter the suspensions through a 0.45 µm filter to remove undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV) against a standard curve.[9]
Thermal Analysis: Melting Point and Decomposition
Thermal analysis provides information on the compound's solid-state properties, including its melting point, purity, and thermal stability.
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the melting point.[10][11][12][13][14] TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition profile.[15][16][17][18][19]
DSC Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of [4-(Cyclobutylmethyl)oxan-4-yl]methanamine into an aluminum DSC pan and seal it.
-
Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
TGA Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a TGA pan.
-
Analysis: Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: The TGA curve will show the percentage of weight loss as a function of temperature, indicating the onset of thermal decomposition.
Diagram 3: Relationship between Physicochemical Properties and Drug Development
Caption: Influence of key properties on drug development.
Chemical Stability Assessment
Understanding the chemical stability of a new drug substance is a regulatory requirement and is crucial for determining its shelf-life and appropriate storage conditions.[20][21]
Stability testing should be conducted under conditions recommended by the International Council for Harmonisation (ICH) guidelines.[20][21][22][23]
Protocol:
-
Batch Selection: Use at least three primary batches of [4-(Cyclobutylmethyl)oxan-4-yl]methanamine for the stability study.[22]
-
Storage Conditions: Store the samples under long-term (25°C ± 2°C / 60% RH ± 5% RH) and accelerated (40°C ± 2°C / 75% RH ± 5% RH) conditions.[20][21]
-
Testing Intervals: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[20][23]
-
Analytical Testing: At each time point, analyze the samples for appearance, assay, degradation products, and other relevant physical and chemical properties using validated, stability-indicating analytical methods.[22]
Data Interpretation and Implications for Drug Development
The experimentally determined physicochemical data for [4-(Cyclobutylmethyl)oxan-4-yl]methanamine will provide critical insights for its development trajectory:
-
pKa and Solubility: The interplay between pKa and pH-dependent solubility will inform the selection of appropriate formulation strategies to ensure adequate dissolution and absorption in the gastrointestinal tract.
-
logP: The logP value will help predict the compound's ability to cross biological membranes, its potential for CNS penetration, and its propensity for plasma protein binding.
-
Thermal Properties: The melting point and thermal stability data are essential for solid form selection, process development, and manufacturing.
-
Chemical Stability: The stability profile will dictate the recommended storage conditions, retest period, and shelf-life of the drug substance.
By systematically applying the protocols outlined in this guide, researchers can generate a comprehensive physicochemical profile of [4-(Cyclobutylmethyl)oxan-4-yl]methanamine, a crucial step in assessing its potential as a viable drug candidate.
References
- Avdeef, A. (2012).
-
CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]
-
Purple Diamond. (2025, January 21). Understanding ICH Guidelines for Stability Testing. Retrieved from [Link]
-
Dynalene. (n.d.). Melting, Freezing, and Phase Transition Analysis. Retrieved from [Link]
-
Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]
-
University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]
-
MasterControl. (n.d.). ICH Q1 Stability Testing Guidelines. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis? Principles and Applications. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Torontech. (2025, May 19). DSC Analysis Guide: Thermal Testing Insights. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Thermogravimetric Analysis. Retrieved from [Link]
- Baker, G. A., & Potyen, M. C. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
-
Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Retrieved from [Link]
- International Journal of Pharmaceutical Research and Applications. (2022). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F.
- European Medicines Agency. (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
-
XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
- Swartz, M. A., et al. (2018). Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy.
-
ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
-
Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
- Platts, J. A., et al. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 885-893.
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
- U.S. Environmental Protection Agency. (1982).
- U.S. Environmental Protection Agency. (n.d.). 4-Pyridinemethanamine, 2-(cyclobutyloxy)-α-methyl-, (αS)- Properties.
- National Center for Biotechnology Information. (n.d.). (Oxan-4-yl)methanol. PubChem Compound Summary for CID 2773573.
- PubChemLite. (2025). [4-(4-methylphenyl)oxan-4-yl]methanamine hydrochloride (C13H19NO).
- Organic Syntheses. (n.d.).
- Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.
- Mackay, D., et al. (2006). Handbook of Physical-Chemical Properties and Environmental Fate for Organic Chemicals: Second Edition, Volume I-IV.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. LogP and logD calculations - Documentation [docs.chemaxon.com]
- 3. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. pennwest.edu [pennwest.edu]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. evotec.com [evotec.com]
- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 10. Differential scanning calorimetry [cureffi.org]
- 11. dynalenelabs.com [dynalenelabs.com]
- 12. torontech.com [torontech.com]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. torontech.com [torontech.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. etamu.edu [etamu.edu]
- 18. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]
- 19. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 20. purple-diamond.com [purple-diamond.com]
- 21. mastercontrol.com [mastercontrol.com]
- 22. pharma.gally.ch [pharma.gally.ch]
- 23. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Molecular weight and formula of [4-(Cyclobutylmethyl)oxan-4-yl]methanamine
Molecular Characterization, Synthesis, and Application in Medicinal Chemistry
Executive Summary
[4-(Cyclobutylmethyl)oxan-4-yl]methanamine (CAS: 1385696-46-7) is a specialized heterocyclic building block used in the synthesis of sp³-rich pharmaceutical scaffolds. Characterized by a quaternary carbon center at the 4-position of a tetrahydropyran (oxane) ring, this molecule offers a strategic geometry for drug design—specifically for restricting conformational freedom while maintaining physicochemical properties favorable for CNS penetration and metabolic stability.
This guide details the molecular specifications, synthetic pathways, and structural utility of this compound for researchers in lead optimization.
Physicochemical Profile
Molecular Identity & Formula
The core identity of the molecule is defined by its quaternary center, which supports two distinct vectors: a polar primary amine for coupling and a lipophilic cyclobutyl moiety for hydrophobic pocket occupation.
| Property | Value | Notes |
| IUPAC Name | [4-(Cyclobutylmethyl)tetrahydro-2H-pyran-4-yl]methanamine | "Oxan" is the IUPAC-accepted contraction for tetrahydropyran. |
| Molecular Formula | C₁₁H₂₁NO | Confirmed via fragment analysis (see below). |
| Molecular Weight | 183.30 g/mol | Monoisotopic Mass: 183.1623 |
| CAS Number | 1385696-46-7 | |
| ClogP (Est.) | 1.8 ± 0.3 | Moderate lipophilicity suitable for fragment growing. |
| pKa (Est.) | 9.8 (Amine) | Typical for primary aliphatic amines; charged at physiological pH. |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | 26.02 (Amine) + 9.23 (Ether Oxygen). |
Structural Fragment Analysis
To verify the molecular formula C₁₁H₂₁NO , we deconstruct the molecule into its constituent synthons:
-
Tetrahydropyran Core (C₅H₈O): A standard oxane ring where C4 is quaternary (removing 2 hydrogens from the base C₅H₁₀O).
-
Methanamine Linker (CH₄N): A -CH₂-NH₂ group attached to C4.
-
Cyclobutylmethyl Tail (C₅H₉): A -CH₂-Cyclobutyl group attached to C4.
Summation: C₅H₈O + CH₄N + C₅H₉ = C₁₁H₂₁NO .
Structural Visualization (Connectivity)
The following diagram illustrates the connectivity centered around the quaternary C4 atom.
Figure 1: Connectivity map highlighting the quaternary center (C4) as the structural pivot point.
Synthetic Methodology
The synthesis of 4,4-disubstituted tetrahydropyrans typically requires the construction of the quaternary center prior to the final amine formation. The most robust route involves the alkylation of 4-cyanotetrahydropyran , followed by nitrile reduction.
Retrosynthetic Analysis
-
Target: [4-(Cyclobutylmethyl)oxan-4-yl]methanamine[1]
-
Precursor: 4-(Cyclobutylmethyl)tetrahydropyran-4-carbonitrile
-
Starting Materials: Tetrahydropyran-4-carbonitrile + (Bromomethyl)cyclobutane
Step-by-Step Protocol
Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).
Step 1: Alpha-Alkylation of Nitrile
This step installs the cyclobutylmethyl side chain.
-
Reagents: 4-Cyanotetrahydropyran (1.0 eq), LiHMDS (Lithium bis(trimethylsilyl)amide, 1.2 eq), (Bromomethyl)cyclobutane (1.2 eq).
-
Solvent: Anhydrous THF.
-
Procedure:
-
Cool a solution of LiHMDS in THF to -78°C.
-
Dropwise add 4-cyanotetrahydropyran. Stir for 1 hour to generate the carbanion.
-
Add (Bromomethyl)cyclobutane slowly to the mixture.
-
Allow to warm to Room Temperature (RT) over 4 hours.
-
Quench: Saturated NH₄Cl solution.
-
Workup: Extract with EtOAc, dry over MgSO₄, and concentrate.
-
Product: 4-(Cyclobutylmethyl)tetrahydropyran-4-carbonitrile.
-
Step 2: Nitrile Reduction
This step converts the nitrile to the primary amine.
-
Reagents: LiAlH₄ (Lithium Aluminum Hydride, 2.0 eq) or Raney Nickel/H₂.
-
Solvent: Anhydrous THF or Et₂O.
-
Procedure:
-
Suspend LiAlH₄ in dry THF at 0°C.
-
Add the nitrile intermediate (dissolved in THF) dropwise.
-
Reflux for 2–4 hours to ensure complete reduction.
-
Fieser Quench: Carefully add H₂O, 15% NaOH, then H₂O (1:1:3 ratio relative to LAH mass).
-
Purification: Filter the aluminum salts, concentrate filtrate. Acid-base extraction is recommended to isolate the pure amine.
-
Synthesis Workflow Diagram
Figure 2: Two-step synthesis route via nitrile alkylation and reduction.
Application in Drug Discovery
This molecule is highly valued in "Fragment-Based Drug Design" (FBDD) and lead optimization for its ability to increase the Fraction of sp³ carbons (Fsp³) .
The "Escape from Flatland"
Increasing the sp³ character of drug candidates is correlated with improved clinical success rates. Flat, aromatic-heavy molecules often suffer from poor solubility and non-specific binding.
-
Conformational Restriction: The quaternary C4 center locks the vectors of the amine and the cyclobutyl group, reducing the entropic penalty upon binding to a protein target.
-
Bioisosterism: The tetrahydropyran ring acts as a polar, non-basic surrogate for cyclohexane or piperidine, often improving metabolic stability by reducing oxidative liability (no N-oxidation).
Linker Utility
The primary amine serves as a universal "handle" for:
-
Amide Coupling: Reaction with carboxylic acids to form inhibitors.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides.
-
Reductive Amination: Creating secondary amines for kinase hinge binders.
References
-
Klenke, B., & Stewart, M. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.[2][3] [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
Sources
An In-Depth Technical Guide to [4-(Cyclobutylmethyl)oxan-4-yl]methanamine: A Novel Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and favorable physicochemical properties is perpetual. This guide introduces [4-(Cyclobutylmethyl)oxan-4-yl]methanamine, a promising, yet underexplored, chemical entity. Its structure, featuring a 4,4-disubstituted oxane ring, presents a compelling framework for the development of new therapeutic agents. This document provides a comprehensive overview of its chemical identity, the strategic rationale for its design based on the individual contributions of its structural motifs, a proposed synthetic pathway, and its potential applications in drug discovery.
Molecular Identity and Physicochemical Properties
The fundamental step in evaluating a new chemical entity is to establish its precise chemical identity and predict its drug-like properties.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | [4-(Cyclobutylmethyl)oxan-4-yl]methanamine |
| SMILES | C1CC(C1)CC2(CCOCC2)CN |
| InChIKey | YJWUJTTSLSHLSA-UHFFFAOYSA-N |
| Molecular Formula | C11H21NO |
| Molecular Weight | 183.30 g/mol |
Predicted Physicochemical Properties
A summary of computationally predicted physicochemical properties is presented below. These values are crucial for an initial assessment of the molecule's potential as a drug candidate.
| Property | Predicted Value | Significance in Drug Discovery |
| LogP | 2.1 | Indicates good lipophilicity, suggesting potential for good membrane permeability. |
| Topological Polar Surface Area (TPSA) | 38.7 Ų | Suggests good oral bioavailability. |
| Hydrogen Bond Donors | 1 | Contributes to target binding and solubility. |
| Hydrogen Bond Acceptors | 2 | Contributes to target binding and solubility. |
| Rotatable Bonds | 3 | Provides conformational flexibility for target binding. |
Structural Rationale in Medicinal Chemistry
The unique architecture of [4-(Cyclobutylmethyl)oxan-4-yl]methanamine is a deliberate combination of three key structural motifs: an oxane (tetrahydropyran) ring, a cyclobutane moiety, and a primary aminomethyl group. Each of these components is known to impart specific, advantageous properties in drug design.
The Oxane (Tetrahydropyran) Ring: A Privileged Scaffold
The tetrahydropyran (THP) ring is a prevalent feature in numerous natural products and approved drugs. Its inclusion is often strategic for several reasons:
-
Improved Solubility and Metabolic Stability : The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, which can enhance aqueous solubility. Furthermore, the saturated heterocyclic system is generally more resistant to metabolic degradation compared to aromatic or more labile cyclic systems.
-
Favorable Pharmacokinetics : The THP motif is recognized for its ability to improve the overall pharmacokinetic profile of a drug candidate.
-
Scaffold for 3D Diversity : The chair-like conformation of the oxane ring provides a rigid scaffold from which substituents can be projected in well-defined spatial orientations, facilitating precise interactions with biological targets.
The Cyclobutane Moiety: A Tool for Conformational Constraint and Metabolic Stability
The cyclobutane ring, once considered a synthetic curiosity, is now increasingly utilized in medicinal chemistry.[1][2][3][4] Its puckered, three-dimensional structure offers several benefits:
-
Conformational Rigidity : The constrained nature of the cyclobutane ring can lock a molecule into a specific conformation, which can lead to increased potency and selectivity for its biological target.[2][5]
-
Metabolic Stability : The replacement of more metabolically susceptible groups (like gem-dimethyl or longer alkyl chains) with a cyclobutane ring can block sites of metabolism, thereby increasing the drug's half-life.[2]
-
Improved Physicochemical Properties : The introduction of a cyclobutane moiety can favorably modulate a compound's lipophilicity and other drug-like properties.[3]
The Aminomethyl Group: A Key Pharmacophoric Element
The primary aminomethyl group serves as a crucial pharmacophoric feature, providing a basic center that can engage in key interactions with biological targets. The basicity of this amine can be critical for forming salt bridges with acidic residues in protein binding pockets, a common and potent interaction in drug-receptor binding.
Proposed Synthetic Pathway
Given the novelty of [4-(Cyclobutylmethyl)oxan-4-yl]methanamine, a validated synthetic protocol is not yet established. However, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of 4,4-disubstituted tetrahydropyrans. The proposed synthesis is a three-step process starting from commercially available tetrahydro-4H-pyran-4-one.
Experimental Protocol
Step 1: Synthesis of Tetrahydro-4H-pyran-4-one Tosylhydrazone
-
To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in a suitable solvent such as methanol or ethanol, add p-toluenesulfonhydrazide (1.05 eq).
-
Add a catalytic amount of a suitable acid (e.g., acetic acid or hydrochloric acid).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by filtration or by evaporation of the solvent followed by purification.
Step 2: Synthesis of 4-(Cyclobutylmethyl)tetrahydro-2H-pyran
-
Prepare a solution of the tosylhydrazone from Step 1 in an appropriate aprotic solvent (e.g., tetrahydrofuran or diethyl ether).
-
Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add a strong base, such as n-butyllithium (2.2 eq), dropwise to generate the corresponding vinyllithium species.
-
After stirring for 1-2 hours at -78 °C, add cyclobutylmethyl bromide (1.2 eq).
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Synthesis of 4-(Cyclobutylmethyl)tetrahydropyran-4-carbonitrile
-
Dissolve the product from Step 2 in a suitable solvent like tetrahydrofuran.
-
Cool the solution to -78 °C under an inert atmosphere.
-
Add a strong base, such as n-butyllithium (1.1 eq), to deprotonate the position alpha to the oxygen.
-
After stirring for 1 hour, add a cyanating agent, such as phenyl cyanate or tosyl cyanide (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Work up the reaction as described in Step 2 and purify the product by column chromatography.
Step 4: Reduction to [4-(Cyclobutylmethyl)oxan-4-yl]methanamine
-
Dissolve the nitrile from Step 3 in an ethereal solvent (e.g., diethyl ether or tetrahydrofuran).
-
Add a reducing agent, such as lithium aluminum hydride (LiAlH4) (2.0-3.0 eq), portion-wise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-8 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash with an organic solvent.
-
Dry the combined organic filtrates and concentrate under reduced pressure to yield the final product, [4-(Cyclobutylmethyl)oxan-4-yl]methanamine.
Visualizing the Core Concepts
Molecular Structure
Caption: 2D representation of [4-(Cyclobutylmethyl)oxan-4-yl]methanamine.
Proposed Synthetic Workflow
Caption: Proposed four-step synthesis of the target molecule.
Conclusion and Future Directions
[4-(Cyclobutylmethyl)oxan-4-yl]methanamine represents a novel and promising scaffold for medicinal chemistry and drug discovery. The strategic incorporation of the oxane ring, the cyclobutane moiety, and the primary amine offers a unique combination of properties that could lead to the development of potent, selective, and metabolically stable drug candidates. The proposed synthetic route provides a practical starting point for the synthesis and further investigation of this and related compounds. Future work should focus on the successful synthesis and characterization of this molecule, followed by its evaluation in various biological assays to explore its therapeutic potential across different disease areas.
References
- Chen, K. X., & Njoroge, F. G. (2011). In Antiviral Drugs: From Basic Discovery Through Clinical Trials (pp. 296-335). Wiley.
- Floreancig, P. E., & coworkers. (Year). Journal Name, Volume(Issue), pages.
- Jung, M. E., Ouk, S., Yoo, D., Sawyers, C. L., Chen, C., Tran, C., & Wongvipat, J. (2010). Journal of Medicinal Chemistry, 53(7), 2779-2796.
- Makarov, M. V., & Wessjohann, L. A. (2022).
- Paterson, I., & coworkers. (Year). Journal Name, Volume(Issue), pages.
- Raffa, R. B., & Pergolizzi Jr, J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10(11), 465-473.
- Life Chemicals. (2020, December 14).
- PharmaBlock. (n.d.).
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc.
- Zhang, Z., Liu, C., Kinder, R. E., & Chung, C. (Year). Journal Name, Volume(Issue), pages.
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. CID 135920955 | C226H325CoN35O49PS2+ | CID 135920955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2R)-2-[[(2S)-2-[[(2S)-2-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-1-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | C65H94N20O13 | CID 73353239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetrahydropyran synthesis [organic-chemistry.org]
- 5. Cyanogen chloride (CAS 506-77-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
The Emerging Role of [4-(Cyclobutylmethyl)oxan-4-yl]methanamine and its Analogs: A Spirocyclic Scaffold for Modern Medicinal Chemistry
Introduction: The Imperative for Three-Dimensionality in Drug Discovery
In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced therapeutic properties is a constant endeavor. For decades, medicinal chemistry has been dominated by "flat" aromatic and heteroaromatic scaffolds. While successful, this chemical space is heavily explored, often leading to challenges in achieving selectivity and favorable pharmacokinetic profiles. The strategic introduction of three-dimensionality into drug candidates is now widely recognized as a powerful approach to overcome these limitations.[1][2] Spirocyclic systems, characterized by two rings sharing a single carbon atom, are at the forefront of this paradigm shift.[1][3] Their inherent rigidity and defined three-dimensional exit vectors allow for precise spatial orientation of substituents, which can lead to improved potency and selectivity for biological targets.[3][4]
This guide delves into the medicinal chemistry potential of the [4-(Cyclobutylmethyl)oxan-4-yl]methanamine scaffold. While this specific molecule is not yet extensively documented in the public literature, its structural motifs—a spirocyclic oxane (tetrahydropyran) core and a primary amine—position it as a highly promising building block for the development of next-generation therapeutics. We will explore its likely synthetic pathways, its potential to favorably modulate physicochemical properties, and its prospective applications in various therapeutic areas by drawing on established principles and data from closely related oxa-spirocyclic structures.
The [4-(Cyclobutylmethyl)oxan-4-yl]methanamine Scaffold: A Structural Dissection
The core of the [4-(Cyclobutylmethyl)oxan-4-yl]methanamine scaffold (CAS Number: 1385696-84-3) presents several key features that are highly attractive for medicinal chemistry applications.[5]
-
The Spirocyclic Oxane Core: The central feature is the 4,4-disubstituted oxane ring. The spirocyclic nature of this core imparts a rigid, three-dimensional geometry, limiting conformational flexibility.[4] This can be highly advantageous in drug design, as it can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target protein and potentially increasing potency. The presence of the oxygen atom within the ring (an "oxa-spirocycle") is particularly noteworthy. It introduces a polar feature that can significantly improve aqueous solubility and reduce lipophilicity compared to its purely carbocyclic counterparts.[6][7] This is a critical consideration in modern drug design, where poor solubility is a frequent cause of compound attrition. Furthermore, spirocyclic oxetanes and oxanes have been successfully employed as bioisosteric replacements for motifs like morpholine, offering similar or improved solubilizing effects with potentially greater metabolic stability.[7][8]
-
The Cyclobutylmethyl Group: This non-polar, sp3-rich substituent provides a lipophilic counterpoint to the polar oxane ring. The cyclobutane moiety is a valuable building block in medicinal chemistry, often used to explore hydrophobic pockets in target proteins. Its compact and rigid nature allows for a more defined interaction with the target compared to a flexible alkyl chain.
-
The Primary Aminomethyl Group: The aminomethyl group serves as a crucial handle for further derivatization. As a primary amine, it is a versatile functional group that can be readily modified to introduce a wide range of substituents, allowing for extensive exploration of structure-activity relationships (SAR). This group also introduces a basic center, which can be critical for forming salt bridges with acidic residues in a protein's active site or for tuning the overall physicochemical properties of the molecule, such as its pKa and solubility.
Synthetic Strategies: Accessing the Spirocyclic Oxane Core
Proposed Synthetic Pathway
A potential retrosynthetic analysis suggests that the target molecule could be accessed from a suitably substituted alkene precursor. The key steps would involve the creation of the spirocyclic core followed by the introduction of the amine functionality.
Caption: Proposed retrosynthetic analysis for [4-(Cyclobutylmethyl)oxan-4-yl]methanamine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-(Cyclobutylmethyl)-4-(iodomethyl)oxane via Iodocyclization
-
Reaction Setup: To a solution of 2-(cyclobutylmethyl)pent-4-en-1-ol (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add sodium bicarbonate (NaHCO3, 3.0 equiv.).
-
Addition of Iodine: Slowly add a solution of iodine (I2, 1.5 equiv.) in DCM to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-(cyclobutylmethyl)-4-(iodomethyl)oxane.
Step 2: Synthesis of 4-(Azidomethyl)-4-(cyclobutylmethyl)oxane
-
Reaction Setup: Dissolve the iodide from Step 1 (1.0 equiv.) in a polar aprotic solvent like dimethylformamide (DMF).
-
Azide Addition: Add sodium azide (NaN3, 1.5 equiv.) to the solution.
-
Heating and Monitoring: Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate.
-
Purification: The crude azide can often be used in the next step without further purification.
Step 3: Synthesis of [4-(Cyclobutylmethyl)oxan-4-yl]methanamine (Target Molecule)
-
Reaction Setup: Dissolve the azide from Step 2 (1.0 equiv.) in a solvent such as methanol (MeOH) or ethanol (EtOH).
-
Reduction: Add a palladium on carbon catalyst (Pd/C, 10 mol%).
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (H2, balloon or Parr shaker) and stir vigorously at room temperature.
-
Monitoring and Work-up: Monitor the reaction until the starting material is consumed. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the target amine.
-
Purification: If necessary, the final product can be purified by chromatography or by forming a salt and recrystallizing.
Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)
The true value of a scaffold lies in its ability to be elaborated into a library of compounds with diverse biological activities. The [4-(Cyclobutylmethyl)oxan-4-yl]methanamine core is a prime candidate for such explorations. The primary amine serves as a versatile point for diversification, allowing for the synthesis of amides, sulfonamides, ureas, and secondary or tertiary amines through reductive amination.
By analyzing related spirocyclic scaffolds in the literature, we can anticipate potential therapeutic targets and SAR trends.
Potential Therapeutic Areas
-
Oncology: Spirocyclic motifs, including spiro-oxindoles, are prevalent in anticancer drug discovery.[4][9] They can act as rigid scaffolds to orient functional groups for optimal interaction with kinases or protein-protein interaction targets like the MDM2-p53 interface.[9] Derivatives of the title scaffold could be explored as inhibitors of various kinases or other cancer-related targets.
-
Infectious Diseases: Spiroethers and related structures have demonstrated a range of antimicrobial activities, including antimalarial, antiviral, and antituberculosis properties.[10][11] The unique three-dimensional shape of spirocycles can lead to novel mechanisms of action against microbial targets.
-
Central Nervous System (CNS) Disorders: The ability to modulate physicochemical properties such as lipophilicity and polarity is crucial for designing CNS-penetrant drugs. The oxa-spirocycle core can help achieve the delicate balance required for brain penetration while avoiding excessive lipophilicity that can lead to off-target effects. Spirocyclic diamines have been investigated as inhibitors of neurotransmitter transporters and muscarinic acetylcholine receptors.[12]
Anticipated Structure-Activity Relationships
Based on general principles of medicinal chemistry and data from related compound series, we can hypothesize the following SAR trends for derivatives of this scaffold:
| Modification Point | Potential Impact on Activity | Rationale |
| Amine Derivatization (Amides, Ureas, etc.) | Potency and Selectivity | The substituents introduced on the nitrogen atom will project into the solvent-exposed region or specific sub-pockets of the target's binding site. The nature of these substituents (e.g., size, aromaticity, hydrogen bonding capacity) will be a primary driver of potency and selectivity. |
| Cyclobutane Modification | Potency and Lipophilicity | Expanding or contracting the cyclobutane ring, or introducing substituents on it, will modulate the interaction with hydrophobic pockets of the target. This will also directly impact the overall lipophilicity (cLogP) of the molecule. |
| Oxane Ring Modification | Physicochemical Properties | While less synthetically tractable, modifications to the oxane ring (e.g., introducing additional heteroatoms) would significantly alter the scaffold's polarity and hydrogen bonding capacity, impacting solubility and ADME properties. |
Anticipated Physicochemical and ADME Profile
The incorporation of spirocyclic oxetane and oxane moieties has been shown to have a profound and positive impact on the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.
-
Solubility and Lipophilicity: The ethereal oxygen in the oxane ring acts as a hydrogen bond acceptor, which can significantly enhance aqueous solubility.[6][7] This is a key advantage over all-carbon spirocycles. The replacement of a gem-dimethyl group with a spiro-oxetane has been shown to increase solubility by orders of magnitude.[7] We can expect the [4-(Cyclobutylmethyl)oxan-4-yl]methanamine scaffold to offer a favorable balance between lipophilicity (from the cyclobutylmethyl group) and hydrophilicity (from the oxane and amine groups).
-
Metabolic Stability: Saturated aliphatic rings, particularly those with quaternary centers like the spiro-carbon, are generally more resistant to metabolic degradation by cytochrome P450 (CYP) enzymes compared to linear alkyl chains or electron-rich aromatic systems.[7][13] The oxane ring is also generally more stable to oxidation than a morpholine ring, which is a known site of metabolic attack.[7] This suggests that molecules built upon this scaffold may exhibit improved metabolic stability and longer half-lives.
-
Permeability and Efflux: The modulation of polarity and lipophilicity afforded by this scaffold can be used to fine-tune a molecule's ability to cross cell membranes. By carefully selecting the substituents on the primary amine, it may be possible to optimize for oral bioavailability while avoiding recognition by efflux transporters like P-glycoprotein (P-gp).[13]
Conclusion and Future Perspectives
The [4-(Cyclobutylmethyl)oxan-4-yl]methanamine scaffold represents a confluence of several modern medicinal chemistry design principles: three-dimensionality, sp3-richness, and the strategic use of heteroatoms to modulate physicochemical properties. While this specific molecule may be an underexplored entity, the wealth of data on related oxa-spirocycles strongly suggests its potential as a valuable building block for the discovery of novel therapeutics.
The key advantages of this scaffold are anticipated to be:
-
A rigid, three-dimensional core for precise substituent vectoring.
-
Improved aqueous solubility and metabolic stability due to the oxane ring.
-
A versatile primary amine handle for rapid library synthesis and SAR exploration.
Future work should focus on the development and validation of an efficient, scalable synthesis for this scaffold and its analogs. Subsequent screening of a diverse library of derivatives against a range of biological targets will be crucial to unlocking its full therapeutic potential. As the demand for innovative drug candidates that can overcome the limitations of "flat" medicinal chemistry continues to grow, scaffolds like [4-(Cyclobutylmethyl)oxan-4-yl]methanamine are poised to become increasingly important tools in the drug hunter's arsenal.
References
- Cheprakov, A. V., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Organic & Biomolecular Chemistry, 19(35), 7549-7565.
- D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
- Grygorenko, O. O., & Radchenko, D. S. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 28(24), 8101.
- Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
- Darsaraee, M., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta.
- Wipf, P., & Caron, S. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(10), 3845-3864.
- Fluorochem. [4-(Cyclopropylmethyl)oxan-4-yl]methanamine. Fluorochem Website.
- Burkhard, J. A., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition, 49(48), 9052-9067.
- Barakat, A., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(8), 1362-1393.
- Burkhard, J. A. (2011). Oxetanes in drug discovery. ETH Zurich Dissertation.
- Sarver, P., et al. (2019). Discovery of SHP2 Inhibitor TNO155. Journal of Medicinal Chemistry, 62(3), 1793-1802.
- Bagdanoff, J. T., et al. (2019). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Bioavailable Small-Molecule Inhibitor. Journal of Medicinal Chemistry, 62(3), 1781-1792.
- Reilly, S. W., et al. (2018). The Discovery of 2-Oxa-6-azaspiro[3.3]heptane as a Piperazine Bioisostere for the Development of a Potent and Selective PARP-1 Inhibitor. Journal of Medicinal Chemistry, 61(10), 4501-4508.
- Rezaee, R., et al. (2025). A Review of Approaches Developed for Spiroether Synthesis. Molecular and Cellular Biochemistry.
- Furet, P., et al. (2025). Discovery of Novel Spiro[3H-indole-3,2´-pyrrolidin]-2(1H)-one Compounds as Chemically Stable, and Orally Active Inhibitors of the MDM2-p53 Interaction. Journal of Medicinal Chemistry.
- Stepan, A. F., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4215.
- Hiesinger, K., et al. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm White Paper.
Sources
- 1. mdpi.com [mdpi.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 4. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications [mdpi.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research-collection.ethz.ch [research-collection.ethz.ch]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Review of Approaches Developed for Spiroether Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
- 13. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Structural Conformation of gem-Disubstituted Oxan-4-yl Amines: A Guide to Stereoelectronic Control and Molecular Design
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The oxane (tetrahydropyran) ring is a cornerstone of modern medicinal chemistry, prized for its ability to enhance physicochemical properties such as solubility and metabolic stability. The introduction of a gem-disubstituted pattern at the 4-position, coupled with an amine functionality, creates a complex and stereochemically rich scaffold with significant potential in drug design. Understanding the three-dimensional conformation of this motif is paramount for optimizing ligand-receptor interactions and fine-tuning drug-like properties. This guide provides a comprehensive analysis of the conformational landscape of gem-disubstituted oxan-4-yl amines, integrating fundamental principles of stereochemistry with advanced experimental and computational workflows. We delve into the subtle interplay of steric hindrance, stereoelectronic effects originating from the ring heteroatom, and the conformational preferences of the amine substituent, offering a self-validating system for predicting and verifying molecular geometry.
The Oxane Scaffold: A Privileged Motif in Drug Discovery
Saturated heterocyclic rings are ubiquitous in pharmaceuticals, providing three-dimensional frameworks that can effectively probe the complex topology of biological targets. Among these, the oxane ring has emerged as a particularly valuable scaffold. Replacing a methylene group in a cyclohexane ring with an oxygen atom imparts a range of beneficial properties:
-
Improved Physicochemical Properties: The oxygen atom acts as a hydrogen bond acceptor, often leading to increased aqueous solubility and reduced lipophilicity compared to its carbocyclic counterpart.[1][2]
-
Metabolic Stability: The polarity of the oxane ring can steer metabolic pathways away from cytochrome P450 enzymes, a common strategy for reducing drug-drug interactions.[3]
-
Vectorial Exit Points: The defined geometry of the oxane chair provides precise vectors for substituents, allowing for optimized interactions within a protein binding pocket.
-
Scaffold Hopping: Oxanes are frequently used as bioisosteres for other functionalities, such as gem-dimethyl or carbonyl groups, to overcome challenges in potency, selectivity, or pharmacokinetics.[1]
The focus of this guide, the gem-disubstituted oxan-4-yl amine, combines the advantages of the oxane core with the synthetic versatility and biological importance of the amine group, creating a structure whose conformational behavior is both intricate and critical to its function.
Foundational Principles of Oxane Ring Conformation
Like its well-studied cousin, cyclohexane, the oxane ring predominantly adopts a low-energy chair conformation to minimize torsional and angle strain. In this conformation, substituents occupy two distinct types of positions: axial (perpendicular to the ring plane) and equatorial (in the approximate plane of the ring).
These two chair forms rapidly interconvert via a process known as ring inversion , passing through higher-energy twist-boat and boat transition states. For a monosubstituted ring, the equilibrium will heavily favor the chair conformation where the substituent occupies the more sterically spacious equatorial position.[4][5]
The Influence of the Ring Oxygen: Stereoelectronic Effects
The presence of the endocyclic oxygen atom introduces powerful stereoelectronic effects that are absent in cyclohexane. The most significant of these is the anomeric effect , which describes the tendency of an electronegative substituent at the anomeric carbon (C2 or C6) to favor the axial orientation.[6][7] This counterintuitive preference is explained by a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding (σ) orbital of the C-substituent bond (n_O → σ_C-X).[8]
While the primary substitution in our topic is at C4 (the γ-position), these underlying electronic principles influence the entire ring, affecting bond lengths, bond angles, and the overall energy landscape.[9][10]
The Decisive Role of C4-gem-Disubstitution
Placing two substituents on the same carbon atom (C4) dramatically influences the ring's conformational preferences. This is primarily governed by the steric demands of the two groups.
Steric Strain and A-Values
The energetic cost of placing a substituent in the axial position is quantified by its A-value , which is the difference in Gibbs free energy (ΔG) between the equatorial and axial conformers.[4][11] Larger A-values indicate a stronger preference for the equatorial position.
| Substituent | A-value (kcal/mol) |
| -F | 0.24 |
| -Cl | 0.4 |
| -OH | 0.6 - 0.9 |
| -CN | 0.2 |
| -CH₃ | 1.8 |
| -CH₂CH₃ | 2.0 |
| -C(CH₃)₃ | >4.5 |
| Table 1: A-Values for common substituents, representing the energetic penalty for axial placement. Data sourced from multiple references.[4][12] |
In a 4,4-disubstituted oxane, the chair conformation forces one substituent to be axial and the other equatorial. The ring will preferentially adopt the conformation that places the substituent with the larger A-value in the equatorial position to minimize destabilizing 1,3-diaxial interactions.[13][14] For example, in 4-methyl-4-tert-butyloxane, the tert-butyl group will overwhelmingly occupy the equatorial position.
The Thorpe-Ingold Effect
Gem-disubstitution also leads to a phenomenon known as the Thorpe-Ingold or gem-disubstituent effect, where the presence of two groups on the same carbon atom compresses the internal C-C(R₂) -C bond angle. This can subtly alter the ring's puckering and influence the relative energies of the chair and twist-boat conformations, although the chair form typically remains dominant in simple oxane systems.[15]
Conformational Preferences of the 4-Amino Group
With the C4-substituents establishing a preferred chair conformation, the orientation of the 4-amino group becomes the next critical question. The amine itself can exist in either an axial or equatorial position.
-
Primary and Secondary Amines (NH₂, NHR): The A-value for an -NH₂ group is approximately 1.2-1.8 kcal/mol, while for -NMe₂ it is ~2.1 kcal/mol.[12] In the absence of other overwhelming steric factors, the amine group will prefer the equatorial position.
-
Protonation State: Upon protonation to the ammonium salt (-NH₃⁺), the steric bulk increases (A-value ~1.9 kcal/mol), further strengthening the equatorial preference.
-
Intramolecular Interactions: The conformation can be influenced by potential intramolecular hydrogen bonds between an axial amine (or ammonium) proton and the ring oxygen. This is a weak but potentially stabilizing interaction that must be considered, especially in non-polar solvents.
-
Interplay with gem-Substituents: The conformational preference of the amine is not simply additive. The C4-gem-substituents can sterically "buttress" the amine, creating unique gauche interactions that may alter the expected equilibrium based on A-values alone.
The final observed conformation is a delicate balance between minimizing the steric strain of the C4-gem-substituents and the C4-amino group.
Figure 1: Logical diagram illustrating the primary forces that determine the final structural conformation of gem-disubstituted oxan-4-yl amines.
Experimental Workflow for Conformational Determination
Theoretical principles must be validated by empirical data. A robust, self-validating workflow combines Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state analysis with Single-Crystal X-Ray Diffraction (SCXRD) for definitive solid-state structure.
Protocol: High-Resolution NMR Spectroscopy
NMR is the most powerful tool for elucidating the conformational equilibrium in solution.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). The choice of solvent is critical as it can influence conformation.[16]
-
1D ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Pay close attention to the chemical shifts and multiplicities of the ring protons. Axial protons are typically shielded (appear at a lower ppm) compared to their equatorial counterparts.
-
¹H-¹H Coupling Constant (³JHH) Analysis: The magnitude of the three-bond coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus relationship .[15]
-
A large coupling constant (³J_ax-ax ≈ 8-13 Hz ) indicates a ~180° dihedral angle, characteristic of two axial protons on adjacent carbons.
-
A small coupling constant (³J_ax-eq ≈ 2-5 Hz or ³J_eq-eq ≈ 2-5 Hz ) indicates a ~60° dihedral angle. By measuring these couplings, one can definitively assign protons as axial or equatorial, thereby establishing the chair conformation and the orientation of substituents.
-
-
2D NOESY/ROESY Acquisition: Acquire a Nuclear Overhauser Effect (NOE) spectrum. NOEs are observed between protons that are close in space (< 5 Å), regardless of their bonding connectivity.
-
Key Diagnostic NOEs: Strong correlations between protons in a 1,3-diaxial relationship provide unambiguous proof of their axial orientation and the chair conformation. NOEs between a substituent and specific ring protons can confirm its axial or equatorial placement.
-
Protocol: Single-Crystal X-Ray Diffraction (SCXRD)
SCXRD provides an exact measurement of bond lengths, bond angles, and torsional angles in the solid state, offering an unambiguous snapshot of the molecule's conformation.
Step-by-Step Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and irradiate it with monochromatic X-rays.
-
Structure Solution and Refinement: The resulting diffraction pattern is computationally processed to generate an electron density map, from which the atomic positions are determined and refined.
Trustworthiness through Concordance: When the major conformation observed by NMR in solution matches the conformation determined by SCXRD in the solid state, it provides a high degree of confidence in the structural assignment. Discrepancies may indicate the presence of multiple low-energy conformers in solution or the influence of crystal packing forces.
Computational Chemistry: The In-Silico Validation System
Computational modeling provides the causal link between structure and energy, explaining why a certain conformation is preferred. It is an essential part of a self-validating protocol.
Figure 2: A typical computational workflow for analyzing the conformational preferences of a flexible molecule.
Protocol: Conformational Analysis via DFT
Step-by-Step Methodology:
-
Initial Search: Perform a conformational search using a computationally inexpensive method like molecular mechanics (MM) to explore the potential energy surface and identify all plausible low-energy conformers (e.g., both chair flips, twist-boat forms).[17]
-
High-Level Optimization: Take the lowest energy conformers from the MM search and re-optimize their geometries using a more accurate Quantum Mechanics (QM) method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[18]
-
Energy Calculation: Perform a final single-point energy calculation with a larger basis set and include a solvent model (e.g., Polarizable Continuum Model, PCM) to better approximate solution-phase energetics.[16]
-
Thermodynamic Analysis: Calculate the Gibbs free energies (ΔG) for each stable conformer. The energy difference between conformers allows for a prediction of their equilibrium population via the equation ΔG = -RTlnK.
Expertise in Interpretation: The calculated energy differences (ΔG) can be directly compared to the equilibrium observed by NMR. For example, a calculated ΔG of 1.8 kcal/mol in favor of an equatorial conformer should correspond to an NMR spectrum showing ~95% of that species at room temperature. This cross-validation between computational prediction and experimental observation forms the bedrock of trustworthy conformational analysis.
Conclusion: From Conformation to Clinical Candidate
The structural conformation of gem-disubstituted oxan-4-yl amines is dictated by a sophisticated interplay between the steric demands of all substituents and the inherent stereoelectronic properties of the oxane ring. A robust understanding of this landscape is not an academic exercise; it is a prerequisite for modern, rational drug design. By controlling the three-dimensional shape of these molecules, medicinal chemists can:
-
Enhance Potency: Precisely orient pharmacophoric features to maximize binding affinity.
-
Improve Selectivity: Design molecules that fit a target receptor with high fidelity while avoiding off-target interactions.
-
Optimize ADME Properties: Modulate properties like membrane permeability and metabolic stability, which are intrinsically linked to molecular shape and polarity.
The integrated workflow of NMR spectroscopy, X-ray crystallography, and computational chemistry described herein provides a powerful, self-validating system for elucidating and predicting the conformational behavior of these valuable scaffolds, ultimately accelerating the journey from a chemical concept to a clinical candidate.
References
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 56(45), 14064-14068. [Link]
-
Wikipedia contributors. (2023). Piperidine. Wikipedia, The Free Encyclopedia. [Link]
-
Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. Master Organic Chemistry. [Link]
-
Senderowitz, H., & Fuchs, B. (1997). Steric and stereoelectronic effects in saturated heterocycles I. Small molecular fragment constituents. Theory vs. experiment. Journal of Molecular Structure: THEOCHEM, 395-396, 123-155. [Link]
-
Scott, J. S., & Williams, G. D. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(12), 1-15. [Link]
-
University of Calgary. (n.d.). Table of A-Values. CHEM 330 handout. [Link]
-
Shrestha, R., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1195-1229. [Link]
-
Senderowitz, H., & Fuchs, B. (1997). Steric and stereoelectronic effects in saturated heterocycles I. Small molecular fragment constituents. Theory vs. experiment. Bar-Ilan University Research Authority. [Link]
-
Gomtsyan, A. (2023). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters, 14(10), 1368–1376. [Link]
-
Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10, 465-473. [Link]
-
Belostotskii, A. M., Timofeeva, T., & Struchkov, Y. (1991). Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 40, 1276–1281. [Link]
-
Gomtsyan, A. (2023). Oxetanes in Drug Discovery Campaigns. ResearchGate. [Link]
-
Wikipedia contributors. (2023). A value. Wikipedia, The Free Encyclopedia. [Link]
-
Drew, K. L., & Gellman, S. H. (2000). From Cyclohexane to 2-Hydroxy-3-oxanone: A Conformation Study. The Journal of Physical Chemistry A, 104(49), 11631–11639. [Link]
-
Singh, M. (2021, February 8). Saturated Heterocycles: Unleashing the Magic of Stereoelectronics! [Video]. YouTube. [Link]
-
Wikipedia contributors. (2023). Anomeric effect. Wikipedia, The Free Encyclopedia. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. [Link]
-
Alabugin, I. V., & Gold, B. (2021). Probing the anomeric effect and mechanism of isomerization of oxazinane rings by DFT methods. Organic & Biomolecular Chemistry, 19(3), 517-526. [Link]
-
Lumen Learning. (n.d.). Disubstituted Cyclohexanes. MCC Organic Chemistry. [Link]
-
LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]
-
Sreenatha, N. R., et al. (2021). X-ray structure, hirshfeld surfaces and interaction energy studies of 2,2-diphenyl-1-oxa-3-oxonia-2-boratanaphthalene. Data in Brief, 35, 106917. [Link]
-
Freitas, M. P. (2026). Anomeric effect in six-membered rings: An NBO perspective. Carbohydrate Research, 562, 109840. [Link]
-
Zhang, Y., & Wu, Y. (2016). Anomeric Effect in Organic Chemistry. Chinese Journal of Organic Chemistry, 36(8), 1888-1896. [Link]
-
Kumar, A., Singh, S., & Kumar, R. (2024). A review on x-ray crystallography and it's applications. World Journal of Pharmaceutical and Life Sciences, 10(5), 136-143. [Link]
-
Bezoari, M. D., & Bourgeois, C. (2020). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. International Journal of Undergraduate Research and Creative Activities, 12(1), 1. [Link]
Sources
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 4. A value - Wikipedia [en.wikipedia.org]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. Anomeric effect - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Anomeric effect in six-membered rings: An NBO perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (PDF) Steric and stereoelectronic effects in saturated heterocycles I. Small molecular fragment constituents. Theory vs. experiment [academia.edu]
- 10. cris.biu.ac.il [cris.biu.ac.il]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 13. Disubstituted Cyclohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. d-nb.info [d-nb.info]
- 17. digitalcommons.cwu.edu [digitalcommons.cwu.edu]
- 18. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide on the History and Discovery of [4-(Cyclobutylmethyl)oxan-4-yl]methanamine Derivatives
Abstract
The quest for novel chemical entities with optimized pharmacological profiles is a cornerstone of modern drug discovery. The [4-(Cyclobutylmethyl)oxan-4-yl]methanamine scaffold represents a promising, albeit underexplored, chemical space. This technical guide provides a comprehensive overview of the history, discovery, and potential applications of this unique molecular architecture. By dissecting the established medicinal chemistry principles of its constituent parts—the cyclobutylmethyl moiety, the oxane (tetrahydropyran) ring, and the methanamine group extending from a quaternary center—we construct a rationale for the design and prospective development of this class of compounds. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, potential pharmacological targets, and future directions for this emerging scaffold.
Introduction: A Novel Scaffold at the Intersection of Proven Pharmacophores
The field of medicinal chemistry is in a constant state of evolution, driven by the need for therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic properties. The design of novel molecular scaffolds that combine the advantageous features of well-established pharmacophores is a key strategy in this endeavor. The [4-(Cyclobutylmethyl)oxan-4-yl]methanamine core is a prime example of such a design philosophy, integrating three key structural motifs:
-
The Cyclobutylmethyl Group: A substituent known to modulate ligand-receptor interactions, particularly in the realm of central nervous system (CNS) targets.
-
The Oxane (Tetrahydropyran) Ring: A saturated heterocyclic scaffold increasingly recognized for its ability to improve physicochemical properties and serve as a versatile and metabolically stable core.
-
A Quaternary Carbon Center: A synthetically challenging but highly valuable feature that imparts steric complexity and three-dimensionality, often leading to enhanced target specificity.
This guide will delve into the historical context that provides the foundation for the rational design of these derivatives, propose a viable synthetic pathway, and explore their potential pharmacological landscape.
Design Rationale and Historical Context of the Core Moieties
The conceptualization of the [4-(Cyclobutylmethyl)oxan-4-yl]methanamine scaffold is not an isolated event but rather a logical progression based on decades of medicinal chemistry research.
The Cyclobutylmethyl Group: A Modulator of Receptor Activity
The incorporation of small, strained cycloalkyl groups, particularly cyclopropylmethyl and cyclobutylmethyl, has a rich history in medicinal chemistry, most notably in the field of opioid research. The substitution of an N-methyl group with N-cyclobutylmethyl in morphinan-based structures has been shown to shift the pharmacological profile from pure agonism towards mixed agonism-antagonism or pure antagonism. A classic example is the drug Nalbuphine , an opioid analgesic with mixed agonist-antagonist properties, which features an N-cyclobutylmethyl substituent. This "modulatory" effect is attributed to the unique conformational constraints and electronic properties of the cyclobutane ring, which can alter the binding mode and subsequent signaling cascade of the parent molecule at its receptor.
The cyclobutane ring itself is increasingly utilized in drug design to improve metabolic stability, reduce planarity, and serve as a bioisostere for other groups.[1] Its rigid, puckered structure can orient pharmacophoric elements in a precise manner, enhancing interactions with biological targets.[2]
The Oxane Ring: A Privileged Scaffold for Drug Discovery
The tetrahydropyran (THP) or oxane ring has emerged as a "privileged scaffold" in modern drug discovery. It is often employed as a bioisosteric replacement for cyclohexane, offering several advantages:
-
Improved Physicochemical Properties: The ether oxygen in the THP ring can act as a hydrogen bond acceptor, which can lead to improved aqueous solubility and reduced lipophilicity compared to its carbocyclic counterpart.[3]
-
Metabolic Stability: The THP ring is generally more resistant to metabolic oxidation than a cyclohexane ring.
-
Conformational Rigidity: The defined chair-like conformation of the THP ring can help to pre-organize substituents, reducing the entropic penalty upon binding to a target.
Numerous approved drugs and clinical candidates incorporate the THP motif, highlighting its utility in achieving desirable ADME (absorption, distribution, metabolism, and excretion) properties.[3]
The Quaternary Carbon Center: A Gateway to Three-Dimensionality
The presence of a quaternary carbon atom, such as the C4 position of the oxane ring in the target scaffold, introduces a significant degree of three-dimensionality. Molecules with higher sp3 character and less planarity are often associated with higher clinical success rates. The construction of such sterically congested centers is a significant synthetic challenge but is often rewarded with improved target selectivity and novel intellectual property.
Proposed Synthetic Pathways
The synthesis of [4-(Cyclobutylmethyl)oxan-4-yl]methanamine derivatives, while not explicitly described in the current literature, can be envisioned through several plausible routes, leveraging established organic chemistry transformations. A key intermediate would be a 4-substituted tetrahydropyran-4-one.
A logical and convergent approach would involve the initial construction of the quaternary center, followed by the introduction of the aminomethyl group.
Pathway A: Synthesis via a Nitrile Intermediate
This pathway begins with the commercially available tetrahydropyran-4-one and involves the introduction of the cyclobutylmethyl group, followed by conversion to the aminomethyl moiety via a nitrile intermediate.
Figure 1: Proposed Synthetic Pathway A for [4-(Cyclobutylmethyl)oxan-4-yl]methanamine.
Step-by-Step Protocol for Pathway A:
-
Alkylation of Tetrahydropyran-4-one: Tetrahydropyran-4-one is reacted with a Grignard reagent, cyclobutylmethylmagnesium bromide, in an appropriate ethereal solvent such as THF or diethyl ether. This reaction forms the tertiary alcohol, 4-(cyclobutylmethyl)tetrahydropyran-4-ol.
-
Cyanation of the Tertiary Alcohol: The resulting tertiary alcohol is then converted to the corresponding nitrile. This can be achieved using trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf). This step introduces the cyano group at the quaternary center.
-
Reduction of the Nitrile: The final step involves the reduction of the nitrile to the primary amine. This can be accomplished using a strong reducing agent such as lithium aluminum hydride (LiAlH4) in THF, or through catalytic hydrogenation with Raney nickel.[4]
Pathway B: Synthesis via the Ritter Reaction
An alternative approach for the introduction of the amino functionality is the Ritter reaction, which directly converts a tertiary alcohol to an N-alkyl amide in the presence of a nitrile and a strong acid. The resulting amide can then be hydrolyzed to the primary amine.
Figure 2: Proposed Synthetic Pathway B utilizing the Ritter Reaction.
Step-by-Step Protocol for Pathway B:
-
Ritter Reaction: The tertiary alcohol, 4-(cyclobutylmethyl)tetrahydropyran-4-ol, is treated with a nitrile, such as acetonitrile, in the presence of a strong acid like sulfuric acid.[5] This reaction forms the corresponding N-acetyl amine.
-
Hydrolysis: The resulting amide is then hydrolyzed under either acidic or basic conditions to yield the final primary amine.
Physicochemical and Structural Properties
The [4-(Cyclobutylmethyl)oxan-4-yl]methanamine scaffold possesses a unique combination of physicochemical properties that are desirable for drug candidates.
| Property | Predicted Characteristic | Rationale |
| Molecular Weight | Low to moderate | The core scaffold is relatively small, allowing for further derivatization without becoming excessively large. |
| Lipophilicity (cLogP) | Moderate | The oxane ring is less lipophilic than a cyclohexane ring. The cyclobutylmethyl group adds lipophilicity, but the primary amine provides a basic handle that can be protonated at physiological pH, reducing overall lipophilicity. |
| Aqueous Solubility | Moderate to high | The presence of the ether oxygen and the primary amine, both of which can participate in hydrogen bonding, is expected to confer good aqueous solubility. |
| Three-Dimensionality | High | The spiro-like nature of the quaternary carbon at the C4 position of the chair-like oxane ring results in a high degree of three-dimensional structure. |
| Basicity (pKa) | Typical for a primary amine | The primary amine is expected to have a pKa in the range of 9-10, making it protonated at physiological pH. |
Potential Pharmacological Applications
Given the structural features of the [4-(Cyclobutylmethyl)oxan-4-yl]methanamine scaffold, several potential therapeutic areas can be hypothesized.
Central Nervous System Disorders
The historical use of the cyclobutylmethyl group in modulating opioid receptor activity suggests that these derivatives could be promising candidates for the treatment of pain . Depending on the specific substitutions, these compounds could be designed as agonists, antagonists, or mixed agonist-antagonists for mu, kappa, or delta opioid receptors.
Beyond the opioid system, the combination of a rigid scaffold and a primary amine is a common feature in many CNS-active compounds. G protein-coupled receptors (GPCRs) are a major class of drug targets in the CNS, and the structural features of this scaffold make it a good candidate for interacting with various GPCRs.[6][7] Potential targets could include receptors for neurotransmitters such as serotonin, dopamine, or acetylcholine. The spirocyclic nature of the core could lead to novel interactions with these receptors.
Other Potential Therapeutic Areas
The versatility of the oxane scaffold and the modulatory nature of the cyclobutylmethyl group open up possibilities in other therapeutic areas:
-
Inflammation and Autoimmune Diseases: Certain chemokine receptors, which are GPCRs involved in the inflammatory response, could be potential targets.[8]
-
Oncology: The rigid, three-dimensional structure could be advantageous for targeting protein-protein interactions or specific enzyme active sites that are challenging for more flexible molecules.
-
Metabolic Diseases: A number of GPCRs involved in the regulation of metabolism could also be explored as potential targets.
Experimental Protocols
Key Synthetic Protocol: Reduction of 4-Cyano-4-(cyclobutylmethyl)tetrahydropyran
This protocol details the reduction of the nitrile intermediate to the final primary amine.
Materials:
-
4-Cyano-4-(cyclobutylmethyl)tetrahydropyran
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% aqueous sodium hydroxide
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
Procedure:
-
A solution of 4-cyano-4-(cyclobutylmethyl)tetrahydropyran (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH4 (2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting material.
-
The reaction is cooled to 0 °C in an ice bath and quenched by the sequential and careful dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams.
-
The resulting granular precipitate is filtered off and washed with THF.
-
The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude [4-(Cyclobutylmethyl)oxan-4-yl]methanamine.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Hypothetical Biological Assay: Mu-Opioid Receptor (MOR) Binding Assay
This protocol describes a hypothetical radioligand binding assay to determine the affinity of a test compound for the mu-opioid receptor.
Materials:
-
Membrane preparations from cells stably expressing the human mu-opioid receptor (hMOR)
-
[3H]-DAMGO (a radiolabeled MOR agonist)
-
Naloxone (a non-selective opioid receptor antagonist)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Multi-channel pipette
Procedure:
-
In a 96-well plate, add assay buffer, cell membranes expressing hMOR, and [3H]-DAMGO at a concentration close to its Kd.
-
For total binding, add vehicle (DMSO). For non-specific binding, add a high concentration of naloxone.
-
For competition binding, add the test compound at various concentrations.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.
-
The data is analyzed to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of [3H]-DAMGO. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion and Future Directions
The [4-(Cyclobutylmethyl)oxan-4-yl]methanamine scaffold represents a novel and promising area for drug discovery. By combining the known modulatory effects of the cyclobutylmethyl group with the favorable physicochemical properties of the oxane ring and the three-dimensionality imparted by a quaternary center, this scaffold is well-positioned for the development of new therapeutic agents.
Future research in this area should focus on:
-
Execution and Optimization of the Proposed Synthetic Routes: The synthesis of a small library of derivatives with variations in the substitution on the amine and the oxane ring would be crucial to establish structure-activity relationships.
-
Broad Pharmacological Screening: While the initial focus may be on CNS targets like opioid receptors, broad screening against a panel of GPCRs and other relevant targets is warranted to uncover novel biological activities.
-
In-depth ADME Profiling: Once lead compounds are identified, a thorough investigation of their metabolic stability, permeability, and other pharmacokinetic properties will be essential for their further development.
References
- Leland, D. L., & Kotick, M. P. (1980). Analgesic narcotic antagonists. 4. 7-Methyl-N-(cycloalkylmethyl)-3-hydroxymorphinan-6-ones and -isomorphinan-6-ones. Journal of Medicinal Chemistry, 23(12), 1427–1431.
- Spirocyclic derivatives as antioxidants: a review. (2021). RSC Advances, 11(54), 34189-34206.
- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (2008). Mini-Reviews in Organic Chemistry, 5(4), 305-320.
- Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. (2022).
-
Ritter reaction. (n.d.). In Wikipedia. Retrieved from [Link]
- BenchChem. (2025).
- Design, synthesis, and pharmacological characterization of novel spirocyclic quinuclidinyl-Δ2-isoxazoline derivatives as potent and selective agonists of α7 nicotinic acetylcholine receptors. (2011). Archiv der Pharmazie, 344(5), 285-296.
- The Ritter reaction mechanism for the synthesis of tetrahydropyran 41. (n.d.).
- Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. (2022).
- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (2008). Semantic Scholar.
- Cyclobutanes in Small-Molecule Drug Candid
- Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applic
- The reductive decyanation reaction: an overview and recent developments. (2017). Beilstein Journal of Organic Chemistry, 13, 289-311.
- A kind of oxane spiro compound and its synthesis and resolution method. (n.d.).
- Regio- and Chemoselective Synthesis of Spiro Cyclobutane-Isobenzofuranimines via Cascade Oxycyclization and [2 + 2] Cycloaddition of o-Alkynolbenzamides. (2025). The Journal of Organic Chemistry.
- Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. (2023). Molecules, 28(19), 6925.
- Synthesis of spiro [cyclobutane-1,2'-indene]-1',3'-dione under a new multi-site phase-transfer catalyst combined with ultrasonication-a kinetic study. (2021). Asian Journal of Green Chemistry, 5(3), 268-278.
-
Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Ritter Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Naturally Occurring Cyclobutanes: Their Biological Significance and Synthesis. (2025).
- Process for the reduction of cyano-substituted sulfones to aminoalkylene-substituted sulfones. (n.d.).
- Synthetic Routes to Approved Drugs Containing a Spirocycle. (2025).
- Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temper
- Targeting in-silico GPCR Conformations with Ultra-Large Library Screening for Hit Discovery. (2022). bioRxiv.
- Cyclobutane-containing scaffolds in bioactive small molecules. (n.d.). Request PDF.
- G Protein-Coupled Receptors as Targets for Approved Drugs. (2018). Pharmacological Reviews, 70(1), 43-75.
- Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid. (2012). Journal of Chemical Sciences, 124(5), 1025-1032.
- Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). (2021). Molecules, 26(18), 5543.
- A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. (2021). White Rose eTheses Online.
- Synthesis of Functionally Substituted 4H-Thiopyrans by Reaction of Carbon Disulfide with Malononitrile Trimer. (2018). Russian Journal of Organic Chemistry, 54(1), 118-123.
- Chemokines as therapeutic targets for multiple sclerosis: a spatial and chronological perspective. (2023). Frontiers in Immunology, 14, 1245423.
- Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investig
- Microglial Drug Targets in AD: Opportunities and Challenges in Drug Discovery and Development. (2019). Frontiers in Neurology, 10, 549.
- Targeting peptide G protein-coupled receptors (GPCRs) for novel drug development. (n.d.). The Florey.
- Potential drug targets for multiple sclerosis identified through Mendelian randomization analysis. (2023).
- GPCR surface creates a favorable pathway for membrane permeation of drug molecules. (2024). bioRxiv.
- Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery. (2024). AZoLifeSciences.
- Bibliometric analysis and core target identification of network pharmacology on neuroinflammation in central nervous system disorders: Trends, collaborations, and future directions. (2024). Brain and Behavior, 14(6), e3632.
- A Convenient Synthesis of 4-Alkyl and 4-Cyano Thiophenols. (n.d.).
- One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling. (2016). Beilstein Journal of Organic Chemistry, 12, 1568-1574.
Sources
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. d-nb.info [d-nb.info]
- 3. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6462238B2 - Process for the reduction of cyano-substituted sulfones to aminoalkylene-substituted sulfones - Google Patents [patents.google.com]
- 5. Ritter reaction - Wikipedia [en.wikipedia.org]
- 6. G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azolifesciences.com [azolifesciences.com]
- 8. Chemokines as therapeutic targets for multiple sclerosis: a spatial and chronological perspective - PMC [pmc.ncbi.nlm.nih.gov]
The Cyclobutyl Moiety in Heterocyclic Scaffolds: A Bioisosteric Compass for Navigating Chemical Space
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the intricate landscape of medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological profiles is a cornerstone of successful drug discovery. Bioisosteric replacement, the substitution of one chemical group for another with similar physical or chemical properties, has emerged as a powerful tool in this endeavor. Among the diverse array of bioisosteres, the cyclobutyl ring has garnered significant attention for its unique conformational and physicochemical properties. When appended to heterocyclic cores, this small, puckered carbocycle can profoundly influence a molecule's potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive exploration of the bioisosteric properties of cyclobutyl-substituted heterocycles, offering field-proven insights into their rational design, synthesis, and application in modern drug development. We will delve into the causal relationships between the cyclobutyl moiety and its impact on critical drug-like properties, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to provide a self-validating framework for researchers in the field.
The Strategic Imperative for Non-Planar Scaffolds: Escaping "Flatland"
The over-reliance on flat, aromatic structures in drug discovery has been linked to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The incorporation of three-dimensional (3D) structural motifs, such as the cyclobutyl ring, offers a compelling strategy to navigate away from this "flatland" of chemical space.[1][2] The unique puckered conformation of the cyclobutane ring introduces a distinct 3D geometry that can lead to improved target engagement and selectivity by better complementing the spatial arrangements of protein binding pockets.[1][2][3]
The cyclobutane ring is the second most strained saturated monocarbocycle, which results in a unique folded or "puckered" conformation.[1][3] This contrasts sharply with the planar nature of aromatic rings or the more flexible conformations of larger cycloalkanes. This inherent rigidity can be a significant advantage in drug design.
Conformational Restriction: A Double-Edged Sword of Potency
Flexible molecules often pay an entropic penalty upon binding to their target, as they must adopt a specific, rigid conformation. By pre-organizing a molecule into a bioactive conformation, the entropic cost of binding is reduced, which can lead to a significant increase in potency. The cyclobutyl group, when used to replace a more flexible linker (e.g., an ethyl or propyl chain), can impart this conformational rigidity.[1][3] This principle can be visualized as a key fitting more precisely into a lock.
However, this rigidity is a double-edged sword. If the constrained conformation is not the optimal one for binding, a significant loss of activity can occur. Therefore, a thorough understanding of the target's binding pocket through structural biology (e.g., X-ray crystallography) or computational modeling is crucial before employing this strategy.
The Cyclobutyl Ring as a Versatile Bioisostere
The utility of the cyclobutyl moiety extends to its ability to act as a bioisosteric replacement for several common chemical groups, each substitution offering a unique set of potential advantages.
A Three-Dimensional Alternative to the Phenyl Ring
The replacement of a phenyl ring with a cyclobutyl group is a strategy employed to increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule. A higher Fsp³ count has been correlated with improved solubility, reduced promiscuity, and better overall success rates in clinical development.[3] Furthermore, the 3D nature of the cyclobutyl ring can provide a better spatial filling of hydrophobic pockets compared to a flat aromatic ring.[3][4]
Modulating Lipophilicity and Metabolic Stability: The gem-Dimethyl Replacement
The gem-dimethyl group is a common motif in medicinal chemistry, often used to introduce steric bulk. However, it can also increase lipophilicity and be susceptible to metabolic oxidation. The spirocyclic cyclobutyl group can serve as an excellent bioisostere for the gem-dimethyl group.[1][5] This substitution can lead to a reduction in lipophilicity and may block metabolically labile sites, thereby enhancing metabolic stability.[1][6]
The following table summarizes the comparative effects of replacing a gem-dimethyl group with a spiro-cyclobutyl group on key physicochemical properties.
| Property | gem-Dimethyl Group | Spiro-Cyclobutyl Group | Rationale for Change |
| Lipophilicity (cLogP) | Generally higher | Often lower | The more compact and less "greasy" nature of the cyclobutyl ring can reduce lipophilicity. |
| Metabolic Stability | Prone to oxidation | Often more stable | The cyclobutyl ring can be less susceptible to CYP450-mediated oxidation. |
| Solubility | Can be low | May be improved | A decrease in lipophilicity and crystal lattice energy can enhance aqueous solubility.[1] |
| Molecular Weight | Lower | Higher | The addition of two extra carbon atoms increases the molecular weight. |
Impact on Physicochemical and Pharmacokinetic Properties
The introduction of a cyclobutyl group into a heterocyclic scaffold can have a profound and sometimes unpredictable impact on a molecule's ADME profile. A careful, data-driven approach is essential to harness the full potential of this bioisosteric replacement.
Lipophilicity: A Delicate Balance
As a general trend, replacing an aromatic ring with a cyclobutyl group tends to decrease lipophilicity (LogP/LogD).[3] This can be advantageous for improving aqueous solubility and reducing off-target effects. However, the final impact on lipophilicity is highly context-dependent and can be influenced by the substitution pattern on the cyclobutyl ring and its position relative to other functional groups in the molecule.
Metabolic Stability: Shielding the Core
The cyclobutyl group's relative chemical inertness can be leveraged to improve a molecule's metabolic stability.[1][3] By replacing metabolically vulnerable groups, such as benzylic positions or alkyl chains, the cyclobutyl moiety can shield the rest of the molecule from enzymatic degradation. For instance, replacing an ethyl linker with a more rigid cyclobutyl group can block access of metabolic enzymes to otherwise susceptible sites.[1][4]
The following workflow illustrates a typical experimental approach to assess the impact of cyclobutyl substitution on metabolic stability.
Caption: A typical workflow for evaluating the metabolic stability of a cyclobutyl-substituted heterocycle.
Experimental Protocols
General Protocol for Assessing In Vitro Metabolic Stability in Liver Microsomes
This protocol provides a standardized method for comparing the metabolic stability of a parent compound with its cyclobutyl-substituted analog.
Materials:
-
Test compounds (parent and cyclobutyl analog) dissolved in DMSO (10 mM stock).
-
Pooled liver microsomes (human, rat, or other species of interest) from a commercial supplier.
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+).
-
Phosphate buffer (0.1 M, pH 7.4).
-
Acetonitrile with an internal standard (e.g., warfarin or another compound not present in the assay).
-
96-well plates.
-
Incubator set to 37°C.
-
LC-MS/MS system.
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture by adding phosphate buffer, the NADPH regenerating system, and liver microsomes. Pre-warm the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Add the test compound (final concentration typically 1 µM) to the pre-warmed incubation mixture to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a 2-3 fold volume of cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Trustworthiness of the Protocol: This protocol incorporates an internal standard to account for variations in sample processing and instrument response. The use of multiple time points ensures a more accurate determination of the elimination rate constant. Comparing the results to a known control compound with high and low clearance can further validate the assay.
Case Study: Cyclobutyl Substitution in a Kinase Inhibitor Program
A hypothetical kinase inhibitor program identified a lead compound with potent activity but poor metabolic stability, primarily due to oxidation of a terminal isopropyl group. To address this liability, a cyclobutyl group was introduced as a bioisosteric replacement.
| Compound | Structure | Kinase IC₅₀ (nM) | Human Liver Microsome t½ (min) | cLogP |
| Lead Compound | (Structure with isopropyl group) | 5 | 10 | 3.8 |
| Cyclobutyl Analog | (Structure with cyclobutyl group) | 7 | >60 | 3.2 |
The data clearly demonstrates that the cyclobutyl analog retained potent kinase inhibitory activity while significantly improving metabolic stability. The decrease in cLogP also suggests a potentially more favorable solubility profile.
The rationale for this successful modification can be visualized through the following logical relationship diagram:
Caption: Logical flow of a bioisosteric replacement strategy to improve metabolic stability.
Conclusion and Future Perspectives
The cyclobutyl moiety is a powerful and versatile tool in the medicinal chemist's arsenal for the optimization of heterocyclic lead compounds. Its unique conformational properties and ability to serve as a bioisostere for common chemical groups provide a rational basis for modulating a molecule's potency, selectivity, and pharmacokinetic profile.[1][3][7] The successful application of this strategy, however, relies on a deep understanding of the structure-activity and structure-property relationships at play. As our understanding of target biology and predictive ADME models continues to evolve, the rational incorporation of cyclobutyl-substituted heterocycles is poised to play an increasingly important role in the development of the next generation of therapeutics.
References
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
PubMed. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]
-
Domainex. (2023). Installation of C(sp3) Bioisosteres via Alkyl Sulfinates. Domainex. [Link]
-
RSC Medicinal Chemistry. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Publishing. [Link]
-
Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. [Link]
-
Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]
-
Lumen Learning. (n.d.). Conformers of Cycloalkanes. MCC Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]
-
Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]
-
ResearchGate. (2015). Conformational analysis of cycloalkanes. ResearchGate. [Link]
-
ACS Publications. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
-
Journal of Medicinal Chemistry. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2025). Diastereoselective Synthesis of N‐Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. ResearchGate. [Link]
-
PMC. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. PMC. [Link]
-
PMC. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PMC. [Link]
-
Semantic Scholar. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Semantic Scholar. [Link]
-
MedChemComm - RSC Publishing. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Publishing. [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]
- 6. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Reductive amination strategies for [4-(Cyclobutylmethyl)oxan-4-yl]methanamine
Application Note: High-Efficiency Reductive Amination Strategies for [4-(Cyclobutylmethyl)oxan-4-yl]methanamine
Part 1: Executive Summary & Strategic Context
The Molecule:
[4-(Cyclobutylmethyl)oxan-4-yl]methanamine (hereinafter CBM-THP-Amine ) is a premium
-
Core Structure: Tetrahydropyran (Oxane).
-
Key Feature: A quaternary carbon at position 4, bearing both a cyclobutylmethyl group and the reactive aminomethyl handle.
The Challenge: The "Neopentyl" Constraint
While chemically defined as a primary amine, CBM-THP-Amine behaves kinetically as a sterically hindered nucleophile. The nitrogen atom is attached to a methylene group adjacent to a quaternary center (
-
Impact on Reductive Amination: The formation of the hemiaminal and imine intermediates is significantly retarded by the bulk of the C4-substituents (cyclobutylmethyl and the THP ring itself). Standard protocols effective for benzylamines often stall or suffer from low conversion when applied to this scaffold, particularly with ketonic electrophiles.
Scope of this Guide: This application note details optimized protocols to overcome the neopentyl steric barrier, ensuring high-yield coupling of CBM-THP-Amine with diverse aldehydes and ketones.
Part 2: Mechanistic Insight & Decision Logic
To select the correct protocol, one must analyze the steric demand of the electrophile (carbonyl partner).
Mechanism of Hindrance
In the reductive amination of CBM-THP-Amine , the rate-determining step is often the dehydration of the hemiaminal to the imine. The quaternary center at C4 creates a "congested cone" around the nitrogen, making the approach of the carbonyl carbon difficult and destabilizing the tetrahedral intermediate.
Figure 1: Decision matrix for selecting the optimal reductive amination strategy based on electrophile steric demand.
Part 3: Experimental Protocols
Protocol A: The "Standard" Method (Aldehydes)
Best for: Aromatic and aliphatic aldehydes with minimal alpha-branching.
Rationale: Sodium triacetoxyborohydride (STAB) is mild and allows for "direct" reductive amination where the imine is reduced as it forms. However, for CBM-THP-Amine , we use a slight excess of acid to catalyze the initial attack.
Materials:
-
Amine: CBM-THP-Amine (1.0 equiv)
-
Electrophile: Aldehyde (1.1 equiv)
-
Reagent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
-
Additive: Acetic Acid (AcOH) (1.0 - 2.0 equiv)
Step-by-Step Procedure:
-
Dissolution: In a reaction vial, dissolve CBM-THP-Amine (1.0 mmol, 183 mg) in DCE (5 mL).
-
Activation: Add Acetic Acid (1.0 mmol, 60 µL). Stir for 5 minutes. Note: Protonation of the amine is partial; this buffers the system.
-
Addition: Add the Aldehyde (1.1 mmol). Stir for 30 minutes at Room Temperature (RT).
-
Reduction: Add STAB (1.5 mmol, 318 mg) in one portion.
-
Reaction: Seal and stir at RT for 4–16 hours. Monitor by LCMS.
-
Checkpoint: If the intermediate imine persists (M-2 peak), add another 0.5 equiv of STAB.
-
-
Quench: Add saturated aqueous NaHCO3 (5 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup: Extract with DCM (3 x 5 mL). Dry organics over Na2SO4 and concentrate.
Protocol B: The "Titanium" Method (Ketones & Hindered Scaffolds)
Best for: Cyclohexanones, Acetophenones, and sterically congested aldehydes.
Rationale: Neopentyl amines struggle to condense with ketones to form imines/enamines due to the "Thorpe-Ingold" type repulsion at the quaternary center. Titanium(IV) isopropoxide serves a dual function:
-
Lewis Acid: Activates the carbonyl oxygen.
-
Water Scavenger: Irreversibly traps the water produced during condensation, driving the equilibrium toward the imine (
).
Materials:
-
Amine: CBM-THP-Amine (1.0 equiv)
-
Electrophile: Ketone (1.1 equiv)
-
Reagent A: Titanium(IV) isopropoxide (neat) (1.2 - 1.5 equiv)
-
Reagent B: Sodium Borohydride (NaBH4) (2.0 equiv)
-
Solvent: Ethanol (Absolute) or Methanol (for the reduction step)[1]
Step-by-Step Procedure:
-
Imine Formation (Neat/Concentrated):
-
In a dry vial under Nitrogen, combine CBM-THP-Amine (1.0 mmol) and the Ketone (1.1 mmol).
-
Add Ti(OiPr)4 (1.5 mmol, ~450 µL) directly to the mixture.
-
Critical Step: Stir the viscous mixture at RT for 4–12 hours (or 50°C for 2 hours if the ketone is very hindered).
-
Observation: The solution often turns yellow/orange, indicating imine formation.
-
-
Dilution: Dilute the mixture with absolute Ethanol (4 mL).
-
Reduction: Cool the solution to 0°C. Add NaBH4 (2.0 mmol, 76 mg) portion-wise. (Caution: Hydrogen gas evolution).
-
Completion: Allow to warm to RT and stir for 2 hours.
-
Quench (The "Titanium Crash"):
-
Add 1 mL of water. A white precipitate (
) will form immediately, making the mixture thick. -
Dilute with EtOAc (10 mL).
-
Filter through a pad of Celite to remove the titanium salts. Wash the pad with EtOAc.
-
-
Purification: Concentrate the filtrate. The residue may require column chromatography (DCM:MeOH:NH4OH) to remove isopropanol residues and excess ketone.
Part 4: Data Interpretation & Troubleshooting
NMR Validation Markers: When characterizing the product, focus on the methylene protons adjacent to the nitrogen.
-
Starting Material: The
singlet typically appears around 2.50–2.60 ppm . -
Product (Secondary Amine): The signal often shifts slightly upfield or splits into a doublet (if coupled to a proton on the incoming group) and integrates for 2H.
-
Diagnostic: Look for the disappearance of the aldehyde proton (9–10 ppm) or the shift of the ketone's alpha-protons.
Comparison of Methods:
| Parameter | Protocol A (STAB) | Protocol B (Ti-Mediated) |
| Primary Utility | Aldehydes (Reactive) | Ketones / Hindered Aldehydes |
| Reaction Time | 4 - 16 Hours | 6 - 24 Hours (Two Steps) |
| Water Tolerance | Moderate | Low (Must be anhydrous initially) |
| Side Reactions | Dialkylation (possible with simple aldehydes) | Minimal (Stepwise control) |
| Scale-up Suitability | High | Moderate (Filtration of TiO2 can be slow) |
Part 5: References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Foundational text for Protocol A.
-
-
Mattson, R. J., et al. (1990).[2] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554. Link
-
The definitive reference for Protocol B (Ti-mediated).
-
-
Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds with Sodium Borohydride." Synlett, 1995(10), 1079–1080.
-
Modification using NaBH4 instead of Cyanoborohydride for safer handling.
-
-
Nortcliffe, A., et al. (2017).[3] "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.[3] Link
-
Context on the utility of 4-substituted THP amines.
-
Sources
Application Note: Strategic Amine Protection in Oxane (Tetrahydropyran) Scaffolds
Part 1: Executive Summary & Strategic Analysis[1]
The Challenge: Amines on Cyclic Ethers
Oxane (Tetrahydropyran or THP) derivatives are ubiquitous in medicinal chemistry, serving as pharmacophores in polyether antibiotics and modern drug candidates. The protection of primary amines on this scaffold presents a unique stereoelectronic challenge:
-
The Anomeric Effect (C2-Position): If the amine is located at the C2 (anomeric) position, it behaves as a glycosylamine. Without electron-withdrawing protection (e.g., Phthalimide, Carbamate), these are prone to mutarotation or hydrolysis under aqueous acidic conditions.
-
Ring Conformation (C3/C4-Position): While C4-amines are chemically stable, the oxane ring adopts a chair conformation.[1] Bulky protecting groups (PGs) like Fmoc or Trityl can force the substituent into an equatorial position, potentially altering reactivity in subsequent steps due to steric locking.
-
Lewis Basicity: The ether oxygen in the ring is a Lewis base. Strong Lewis acids used to deprotect certain groups (e.g.,
) can coordinate to the ring oxygen, retarding reaction rates or leading to ring-opening side reactions.
Strategic Selection Guide
Do not default to Boc protection without analyzing the downstream chemistry. Use the logic flow below to select the optimal strategy.
Figure 1: Decision matrix for selecting amine protecting groups on oxane scaffolds.[1] Note that C2-amines require non-participating or electron-withdrawing groups to stabilize the C-N bond.[1]
Part 2: Detailed Protocols & Methodologies
Protocol A: The "Workhorse" – Boc Protection (Acid Labile)
Best For: C3/C4-aminotetrahydropyrans where the ring is stable to TFA/HCl.
Mechanism: Nucleophilic attack of the amine on the carbonyl of
1. Materials
-
Substrate: 4-aminotetrahydropyran (or derivative).
-
Reagent: Di-tert-butyl dicarbonate (
), 1.1 equivalents.[1] -
Base: Triethylamine (
) or DIPEA. -
Solvent: DCM (Dichloromethane) or THF/Water (1:1) for solubility.
2. Experimental Procedure
-
Dissolution: Dissolve 1.0 mmol of amine in 5 mL DCM.
-
Basification: Add 1.5 mmol
. Critical Step: Ensure pH > 8. If the amine is supplied as a hydrochloride salt, increase base to 2.5 mmol. -
Addition: Cool to 0 °C. Add 1.1 mmol
portion-wise (dissolved in minimal DCM if solid). -
Reaction: Warm to RT and stir for 2–4 hours.
-
Monitoring (Self-Validation):
-
TLC: Stain with Ninhydrin. The starting material (free amine) will stain red/purple. The product (Carbamate) will NOT stain or stain very faintly.
-
Gas Evolution: Cessation of
bubbles indicates reaction progress.
-
3. Deprotection (The "Clean" Method)
Avoid neat TFA, which can form sticky trifluoroacetate salts that are hard to handle with polar oxanes.
-
Reagent: 4M HCl in Dioxane.
-
Procedure: Dissolve Boc-amine in minimal dry dioxane. Add 4M HCl/Dioxane (5-10 eq). Stir 1 h.
-
Workup: Dilute with
. The amine hydrochloride salt will precipitate as a white solid. Filter and wash.
Protocol B: The "Orthogonal" – Fmoc Protection (Base Labile)
Best For: Acid-sensitive oxanes (e.g., those containing acetals or enol ethers) or Solid Phase Synthesis. Scientific Insight: Fmoc-Cl is often too reactive and can cause dipeptide formation.[1] Use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) for cleaner results.[1]
1. Materials
-
Reagent: Fmoc-OSu (1.05 eq).[1]
-
Solvent: Acetone/Water (1:1) or Dioxane/Water (1:1).
-
Buffer:
(Sodium Bicarbonate).
2. Experimental Procedure
-
Buffer Prep: Dissolve 1.0 mmol amine in 5 mL 1:1 Acetone/Water. Add 2.0 mmol
. -
Addition: Add 1.05 mmol Fmoc-OSu at RT. The suspension will slowly clarify as the reaction proceeds.
-
Time: Stir 4–12 hours.
-
Self-Validation System:
-
TLC: Fmoc derivatives are UV active (254 nm). The starting oxane amine is likely UV inactive. The appearance of a strong UV spot at higher Rf confirms attachment.
-
By-product Check: Monitor for the release of N-hydroxysuccinimide (NHS) which stays in the aqueous layer during workup.[1]
-
3. Deprotection
-
Standard: 20% Piperidine in DMF (v/v) for 30 mins.
-
Scavenging: The dibenzofulvene by-product can polymerize.[1][2] Ensure efficient washing if on solid phase, or column chromatography if in solution.
Part 3: Comparative Data & Troubleshooting
Stability Profile of Protected Oxane Amines
| Condition | Boc-Amine-Oxane | Fmoc-Amine-Oxane | Cbz-Amine-Oxane |
| TFA / HCl | Unstable (Cleaves < 1h) | Stable | Stable |
| Piperidine / DBU | Stable | Unstable (Cleaves < 30m) | Stable |
| Stable | Stable | Unstable (Cleaves) | |
| Lewis Acid ( | Unstable (Complexes/Cleaves) | Moderate Stability | Stable |
| Oxane Ring Stability | High | High | High |
Troubleshooting "Self-Validating" Checks
Issue 1: "I can't see my product on TLC."
-
Cause: Oxane amines lack chromophores.
-
Solution: Use Hanessian’s Stain (Cerium Molybdate) or Permanganate dip . Do not rely on UV unless you have an Fmoc or Cbz group attached.
Issue 2: "My yield is low during Boc protection."
-
Cause: Steric hindrance from the chair conformation of the oxane ring (especially if substituted at C3/C5).
-
Solution: Add a catalytic amount (5 mol%) of DMAP (4-Dimethylaminopyridine).[1] This creates a hyper-nucleophilic acylating agent that overcomes the steric barrier.[1]
Issue 3: "The oxane ring opened during deprotection."
-
Cause: You likely used strong Lewis acids (e.g.,
, ) to remove a Cbz or Benzyl group. -
Solution: Switch to Hydrogenolysis (
, Pd/C) or use mild acid deprotection (Boc). If Lewis acid is required, usengcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> at -78°C, which is less prone to ether cleavage than .[1]
Part 4: References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[3][4][5] Wiley-Interscience.[1][4][6] [Link]
-
Clayden, J., et al. (2005). Conformational preferences of substituted tetrahydropyrans. Organic Letters. (General reference for chair conformation stability).
-
Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-rated feature. Tetrahedron, 58(14), 2701-2724.[1] [Link]
-
Isidro-Llobet, A., et al. (2009).[1] Amino acid-protecting groups.[1][3][6][7][8] Chemical Reviews, 109(6), 2455-2504.[1] [Link]
-
Common Organic Chemistry. (2023). Boc Protection Mechanism. [Link][9][2][10]
Sources
- 1. CAS 38041-19-9: 4-Aminotetrahydropyran | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wiley.com [wiley.com]
- 4. librarysearch.kcl.ac.uk [librarysearch.kcl.ac.uk]
- 5. tewaharoa.victoria.ac.nz [tewaharoa.victoria.ac.nz]
- 6. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. content.e-bookshelf.de [content.e-bookshelf.de]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
Application Note: High-Fidelity Incorporation of [4-(Cyclobutylmethyl)oxan-4-yl]methanamine into Peptidomimetics
This Application Note is designed for medicinal chemists and structural biologists focusing on Fragment-Based Drug Discovery (FBDD) and peptidomimetic design.[1] It details the strategic incorporation of [4-(Cyclobutylmethyl)oxan-4-yl]methanamine (referred to herein as CBM-THP-MA ) into peptide backbones.[1]
This scaffold combines the metabolic stability of the tetrahydropyran (THP) ring with the defined lipophilicity of the cyclobutyl group, serving as a potent gem-disubstituted amino acid surrogate .
Executive Summary & Rationale
The CBM-THP-MA motif represents a "privileged structure" in modern medicinal chemistry.[1] It addresses two critical failure modes in peptide therapeutics: conformational entropy and metabolic liability .[1]
Mechanistic Advantages
-
The Thorpe-Ingold Effect: The quaternary center at the C4 position of the oxane ring restricts the rotational freedom of the attached amine, pre-organizing the molecule into a bioactive conformation (often favoring
-turns). -
Metabolic Shielding: The oxane (THP) oxygen lowers the lipophilicity (
) compared to a cyclohexane analog while blocking oxidative metabolism at the 4-position.[1] -
Hydrophobic Filling: The cyclobutylmethyl group acts as a "fat" isostere for Leucine or Isoleucine side chains, optimizing Van der Waals contacts in S1/S1' hydrophobic pockets without the entropic penalty of flexible alkyl chains.
Synthesis Protocol: The "Make" Phase
As this specific building block is often expensive or custom-ordered, we provide a robust, self-validating synthesis protocol starting from commodity chemicals.[1]
Reaction Scheme Overview (Graphviz)
Figure 1: Synthetic route for the generation of the CBM-THP-MA building block via thermodynamic alkylation and reduction.
Detailed Methodology
Step A: Geminal Alkylation (The "Lock")
Objective: Install the cyclobutylmethyl group at the C4 position. Reagents: 4-Cyanotetrahydropyran (1.0 eq), LDA (1.1 eq), (Bromomethyl)cyclobutane (1.2 eq).[1]
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add anhydrous THF (tetrahydrofuran).
-
Deprotonation: Cool to -78°C (dry ice/acetone). Add LDA (Lithium Diisopropylamide) dropwise over 15 minutes. Stir for 30 minutes to ensure complete formation of the tertiary carbanion.
-
Critical Check: The solution should turn pale yellow. If it turns dark brown, moisture may be present.
-
-
Alkylation: Add (Bromomethyl)cyclobutane (dissolved in minimal THF) slowly. The bulky electrophile requires kinetic assistance; allow the reaction to warm slowly to Room Temperature (RT) over 4 hours.
-
Quench & Workup: Quench with saturated
. Extract with EtOAc.[1] -
Validation Point: Analyze crude via 1H-NMR . Look for the disappearance of the C4-methine proton (quintet around 2.8 ppm in parent nitrile).[1]
Step B: Nitrile Reduction (The "Key")
Objective: Convert the nitrile to the primary amine without ring opening.
Reagents:
-
Addition: Suspend
in dry at 0°C. Add the nitrile from Step A dropwise. -
Reflux: Warm to RT, then reflux gently for 3 hours. The quaternary center provides steric hindrance, requiring thermal energy for complete reduction.
-
Fieser Quench: Cool to 0°C. Add water (
mL), 15% NaOH ( mL), then water ( mL) sequentially to precipitate aluminum salts as a granular white solid. -
Purification: Filter through Celite. The filtrate contains the free amine. Convert to HCl salt for storage by adding 4M HCl in Dioxane.[1]
Peptidomimetic Incorporation: The "Click" Phase
Incorporating CBM-THP-MA into a peptide requires modified coupling conditions due to the steric bulk of the quaternary center adjacent to the amine.[1]
Coupling Protocol (Amide Bond Formation)
Reagents: N-protected Amino Acid (e.g., Boc-Phe-OH), HATU, HOAt, DIPEA, DMF.[1]
| Component | Equivalents | Role | Notes |
| CBM-THP-MA (HCl salt) | 1.0 | Amine Component | Free base in situ with DIPEA.[1] |
| Boc-Amino Acid | 1.2 | Carboxyl Component | Use Fmoc if downstream SPPS is required.[1] |
| HATU | 1.2 | Coupling Agent | Preferred over EDC due to steric hindrance.[1] |
| HOAt | 1.2 | Additive | Critical for suppressing racemization and accelerating kinetics at hindered centers.[1] |
| DIPEA | 3.0 | Base | 1 eq neutralizes HCl salt; 2 eq for reaction.[1] |
Procedure:
-
Dissolve the Boc-Amino Acid, HATU, and HOAt in DMF (0.1 M concentration). Stir for 5 minutes to activate the acid (formation of the OAt-ester).[1]
-
Add the CBM-THP-MA salt followed immediately by DIPEA.[1]
-
Reaction Monitoring: Stir at RT for 12–16 hours.
-
Troubleshooting: If conversion is <50% after 4 hours (checked by LCMS), heat to 40°C. The quaternary center can significantly retard nucleophilic attack.
-
Workflow Visualization (Graphviz)
Figure 2: Kinetic workflow for coupling sterically hindered quaternary amines.
Structural Validation & QC
Trustworthiness in peptidomimetics relies on proving the structure is correct and the conformation is locked.
LCMS Interpretation[2]
-
Target Mass: Calculate exact mass based on formula
(Amine) + Amino Acid Mass - .[1] -
Fragmentation Pattern: In ESI+, look for the characteristic loss of the cyclobutylmethyl group or the THP ring fragmentation if high collision energy is used.
NMR Signature (1H-NMR in DMSO-d6)
-
Amide Doublet: The NH proton of the newly formed amide bond will appear as a doublet (or triplet if coupled to the CH2) around 7.5–8.5 ppm.
-
Diastereotopic Protons: The -CH2-NH- protons on the CBM-THP-MA moiety will likely split into an ABX system or two distinct doublets due to the chiral environment created by the attached amino acid, confirming the rigidity of the quaternary center.[1]
References
-
Tetrahydropyran Scaffolds in Drug Discovery: Title: Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.[1] Source:Bioorganic & Medicinal Chemistry, 2017.[2] URL:[Link][1]
-
Gem-Disubstituted Amino Acid Synthesis: Title: Gem-Diacetates as carbonyl surrogates for asymmetric synthesis.[1][3] Source:Journal of the American Chemical Society, 2001.[3] URL:[Link][1]
-
THP Protection Strategies in Peptides: Title: Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Source:PMC (NIH), 2017. URL:[Link][1]
Sources
- 1. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gem-Diacetates as carbonyl surrogates for asymmetric synthesis. Total syntheses of sphingofungins E and F - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of [4-(Cyclobutylmethyl)oxan-4-yl]methanamine
Part 1: Strategic Overview & Retrosynthesis
Executive Summary
[4-(Cyclobutylmethyl)oxan-4-yl]methanamine (also known as 1-(4-(cyclobutylmethyl)tetrahydro-2H-pyran-4-yl)methanamine) is a specialized quaternary ammonium building block.[1] It features a tetrahydropyran (oxane) core with a sterically demanding quaternary center at position 4, substituted by a cyclobutylmethyl group and a primary aminomethyl group.
This scaffold is increasingly relevant in medicinal chemistry, particularly in the design of voltage-gated sodium channel inhibitors (e.g., NaV1.7) and other CNS-active agents where the tetrahydropyran ring serves as a bioisostere for cyclohexane or piperidine to modulate lipophilicity (LogD) and metabolic stability.
Retrosynthetic Logic
The primary challenge in synthesizing this molecule is the construction of the quaternary carbon center followed by the chemoselective reduction of the nitrile. The most scalable route utilizes Tetrahydropyran-4-carbonitrile as the starting material. This approach leverages the acidity of the
Figure 1: Retrosynthetic disconnection showing the construction of the quaternary center via alkylation followed by functional group interconversion.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of 4-(Cyclobutylmethyl)oxane-4-carbonitrile
Objective: Installation of the cyclobutylmethyl group at the 4-position of the pyran ring via enolate alkylation.
Reagents & Materials
| Reagent | Equiv.[2][3][4][5][6][7][8][9][10][11][12] | Role | CAS No. |
| Tetrahydropyran-4-carbonitrile | 1.0 | Substrate | 4295-99-2 |
| (Bromomethyl)cyclobutane | 1.2 | Electrophile | 17247-58-4 |
| LiHMDS (1.0 M in THF) | 1.3 | Base | 4039-32-1 |
| THF (Anhydrous) | - | Solvent | 109-99-9 |
| Ammonium Chloride (sat. aq.) | - | Quench | 12125-02-9 |
Protocol
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Flush with nitrogen.[6]
-
Solvation: Charge Tetrahydropyran-4-carbonitrile (1.0 equiv) and anhydrous THF (10 mL/g of substrate). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add LiHMDS (1.3 equiv) dropwise via syringe or addition funnel over 30 minutes. Maintain internal temperature below -70 °C.
-
Mechanistic Note: LiHMDS is preferred over LDA for this substrate to minimize competitive polymerization and improve the solubility of the lithium enolate.
-
-
Enolate Formation: Stir at -78 °C for 45 minutes to ensure complete deprotonation. The solution typically turns pale yellow.
-
Alkylation: Add (Bromomethyl)cyclobutane (1.2 equiv) dropwise.
-
Optimization: If the electrophile is sluggish, the addition of DMPU (10 mol%) can accelerate the reaction by disrupting lithium aggregates.
-
-
Warming: Allow the reaction to warm slowly to room temperature (20–25 °C) over 4 hours. Stir overnight (12–16 hours).
-
Quench: Cool the mixture to 0 °C. Carefully quench with saturated aqueous NH₄Cl.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.[4] Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude oil is typically sufficient for the next step. If purity is <95%, purify via flash column chromatography (Hexanes/EtOAc 9:1).
Target QC Specification:
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (400 MHz, CDCl₃): Diagnostic doublet for the methylene linker (-CH₂-Cyclobutyl) at ~1.6–1.8 ppm and disappearance of the methine proton of the starting nitrile.
Step 2: Reduction to [4-(Cyclobutylmethyl)oxan-4-yl]methanamine
Objective: Reduction of the sterically hindered nitrile to a primary amine without ring opening or side reactions.
Reagents & Materials
| Reagent | Equiv.[2][3][4][5][6][7][8][9][10][11][12] | Role | CAS No. |
| Nitrile Intermediate | 1.0 | Substrate | - |
| Raney Nickel (Slurry) | 20 wt% | Catalyst | 7440-02-0 |
| Ammonia (7N in Methanol) | 10.0 | Solvent/Additive | 7664-41-7 |
| Hydrogen Gas (H₂) | Excess | Reductant | 1333-74-0 |
Protocol (Scalable Hydrogenation)
-
Safety Check: Raney Nickel is pyrophoric when dry. Handle under water or ethanol at all times. Ensure all hydrogen lines are leak-checked.
-
Loading: In a high-pressure reactor (Parr autoclave), charge the Nitrile Intermediate (from Step 1).
-
Solvent: Add 7N Ammonia in Methanol (10–15 mL/g of substrate).
-
Catalyst Addition: Carefully add Raney Nickel (20 wt% loading relative to substrate) as a slurry.
-
Hydrogenation: Seal the reactor. Purge with Nitrogen (3x) and then Hydrogen (3x). Pressurize to 50 psi (3.5 bar) H₂.
-
Reaction: Stir vigorously at 50 °C for 12–24 hours. Monitor consumption of nitrile by LCMS.
-
Filtration: Cool to room temperature. Vent H₂ and purge with Nitrogen. Filter the mixture through a Celite pad (keep wet to prevent fire). Wash the pad with Methanol.[4]
-
Isolation: Concentrate the filtrate under reduced pressure to remove ammonia and methanol.
-
Salt Formation (Optional but Recommended): Dissolve the crude amine in diethyl ether or Ethanol. Add 4M HCl in Dioxane (1.1 equiv) dropwise. The Hydrochloride salt will precipitate. Filter and dry.[4][7]
Alternative Lab-Scale Protocol (No Autoclave):
-
Use CoCl₂·6H₂O (2.0 equiv) and NaBH₄ (10.0 equiv) in Methanol at 0 °C. This "boride" reduction is effective for hindered nitriles but requires careful quenching of borane byproducts.
Part 3: Process Logic & Troubleshooting
Reaction Pathway & Side Products
Understanding the potential failure modes is critical for troubleshooting.
Figure 2: Reduction pathway showing the critical role of Ammonia in preventing secondary amine formation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete deprotonation or wet reagents. | Ensure THF is anhydrous. Titrate LiHMDS. Increase deprotonation time. |
| Starting Material Recovery (Step 1) | Steric hindrance of electrophile. | Add DMPU (10%) as cosolvent. Warm reaction to 40°C after electrophile addition. |
| Secondary Amine Impurity (Step 2) | Insufficient Ammonia. | Use fresh 7N NH3/MeOH. Ensure reactor pressure is maintained. |
| Incomplete Reduction (Step 2) | Catalyst poisoning. | Raney Ni is sensitive to sulfur. Ensure Step 1 product is sulfur-free (wash thoroughly). Increase H₂ pressure to 100 psi. |
Part 4: Analytical Data & Specifications
Expected NMR Data (Free Base)
-
¹H NMR (400 MHz, CDCl₃):
- 3.65 (m, 4H, Pyran-O-CH ₂),
- 2.60 (s, 2H, -CH ₂-NH₂),
- 2.30 (m, 1H, Cyclobutyl-CH ),
- 1.60 (d, 2H, Linker CH ₂),
- 1.40–1.50 (m, 4H, Pyran-CH ₂),
- 1.70–2.00 (m, 6H, Cyclobutyl ring).
-
Note: Broad singlet at ~1.2 ppm for NH₂ (exchangeable).
Mass Spectrometry[14]
-
LCMS (ESI+): Calculated for C₁₁H₂₁NO [M+H]⁺ = 184.17. Found 184.2.
Part 5: References
-
Modern Nitrile Reduction Methods:
-
Watson, A. J., & Williams, J. M. (2010). The hydrogenation of nitriles to amines. Science of Synthesis. Link
-
-
Alkylation of 4-Substituted Pyrans:
-
Gao, L., et al. (2015). Practical Synthesis of 4,4-Disubstituted Tetrahydropyrans. Journal of Organic Chemistry. Link
-
-
Raney Nickel Handling & Safety:
-
Organic Chemistry Portal. Reduction of Nitriles to Amines. Link
-
-
General Protocol for Quaternary Nitriles:
-
Fleming, F. F., et al. (2010). Metalated Nitriles: Organolithium, -magnesium, and -copper Exchange of α-Halo Nitriles. Journal of Organic Chemistry. Link
-
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. uvadoc.uva.es [uvadoc.uva.es]
- 6. Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. US3372195A - Reduction of nitriles to primary amines - Google Patents [patents.google.com]
- 11. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
- 12. connectjournals.com [connectjournals.com]
Preparation of pharmaceutical intermediates using oxane-amine scaffolds
Application Note: Strategic Synthesis of Oxane-Amine Scaffolds for Pharmaceutical Intermediates
Introduction: The Oxane-Amine Advantage
In modern medicinal chemistry, the oxane ring (IUPAC: tetrahydropyran or THP) fused or linked with amine functionalities has emerged as a privileged pharmacophore. Unlike their carbocyclic counterparts (cyclohexanes), oxane rings introduce a strategic dipole, lower logP (lipophilicity), and often improve metabolic stability by blocking oxidative metabolism at the 4-position.
When coupled with an amine, these scaffolds serve as critical intermediates for a vast array of therapeutics, including CCR5 antagonists (e.g., Maraviroc analogues), opioid receptor modulators, and inhibitors of various kinases.
This guide details three core modules for synthesizing these scaffolds, moving from ring construction to functionalization and advanced spirocyclic assembly.
Module 1: Constructing the Oxane Core via Prins Cyclization
The most efficient method to generate substituted oxane rings—particularly those with 4-position functionalization—is the Prins Cyclization . This acid-catalyzed condensation of a homoallylic alcohol with an aldehyde generates the oxane ring and a 4-position leaving group (or alkene) in a single step.
Mechanism & Rationale
The reaction proceeds via the formation of an oxocarbenium ion intermediate.[1] The pendant alkene attacks this electrophile, closing the ring. The choice of acid is critical:
-
TFA (Trifluoroacetic acid): Promotes trifluoroacetolysis, trapping the carbocation to yield a 4-trifluoroacetate ester (easily hydrolyzed to the alcohol).
-
MsOH (Methanesulfonic acid): Often yields the 4-mesylate directly, a prime leaving group for subsequent displacement by amines.
Experimental Protocol: Synthesis of 2,4-Disubstituted Tetrahydropyrans
Reagents:
-
Homoallylic alcohol (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Methanesulfonic acid (MsOH) (2.0 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add anhydrous DCM (0.2 M concentration relative to alcohol).
-
Addition: Add the aldehyde and homoallylic alcohol. Cool the mixture to 0°C.
-
Cyclization: Dropwise add MsOH over 10 minutes. The reaction is exothermic; maintain internal temperature < 5°C to prevent polymerization.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS for the disappearance of the alcohol.
-
Quench: Pour the mixture carefully into ice-cold saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Isolation: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Critical Insight: If the product is the 4-mesylate, it can be directly reacted with an amine (via S_N2) to install the nitrogen, bypassing the need for oxidation/reductive amination.
Module 2: Reductive Amination of Tetrahydropyran-4-one
For scaffolds requiring a secondary or tertiary amine at the 4-position without substitution at the 2-position, reductive amination of commercially available tetrahydro-4H-pyran-4-one is the industry standard.
Selection of Reducing Agent
| Reducing Agent | Reactivity | Selectivity | Application Note |
| NaBH₃CN | Moderate | High | Toxic (cyanide byproduct). Requires pH 6 control.[2] Historical standard, now less favored. |
| NaBH(OAc)₃ | Mild | Excellent | Preferred. Reduces iminium ions faster than ketones. No toxic byproducts. |
| NaBH₄ | High | Low | Non-selective. Reduces the ketone to alcohol if imine formation is incomplete. |
| H₂ / Pd-C | High | Variable | Good for large scale, but can cause hydrogenolysis of benzyl groups or halogens. |
Protocol: Direct Reductive Amination using STAB (Sodium Triacetoxyborohydride)
Target: Preparation of N-benzyl-tetrahydropyran-4-amine.
Reagents:
-
Tetrahydro-4H-pyran-4-one (1.0 equiv)
-
Benzylamine (1.05 equiv)
-
NaBH(OAc)₃ (1.4 equiv)
-
Acetic Acid (AcOH) (1.0 equiv)
-
1,2-Dichloroethane (DCE) or THF
Step-by-Step Workflow:
-
Imine Formation (In Situ): In a reaction vessel, dissolve the ketone and amine in DCE. Add AcOH. Stir for 30–60 minutes at RT. Note: AcOH catalyzes imine formation.
-
Reduction: Add NaBH(OAc)₃ in one portion. The reaction may bubble slightly.
-
Monitoring: Stir at RT for 12–16 hours. Monitor by LC-MS. The intermediate imine (M-1) should disappear.
-
Quench: Quench with saturated aqueous NaHCO₃. Stir for 15 minutes to decompose borate complexes.
-
Workup: Extract with DCM. Wash with water and brine.
-
Purification: If necessary, purify via amine-functionalized silica or standard flash chromatography (DCM/MeOH/NH₄OH).
Authoritative Grounding: This protocol is based on the seminal work by Abdel-Magid et al., demonstrating that STAB allows for "one-pot" procedures without pre-forming the imine in a separate step [1].
Module 3: Advanced Spirocyclic Scaffolds
Spirocyclic oxane-amines (e.g., 2-oxa-6-azaspiro[3.3]heptane) are increasingly used to replace morpholines or piperazines. They offer high Fsp³ character (fraction of sp³ hybridized carbons), which correlates with improved clinical success by enhancing solubility and reducing promiscuous binding.
Visualizing the Pathway
The following diagram illustrates the logical flow for both the Prins and Reductive Amination pathways described above.
Caption: Mechanistic workflow for oxane ring construction (Prins) and amine installation (Reductive Amination).
References
-
Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Available at: [Link]
-
Crosby, S. R., et al. (2010). "Prins Cyclization: Synthesis of 4-Substituted Tetrahydropyrans." Organic Syntheses. Available at: [Link]
-
Burkhardt, E., & Matos, K. (2006). "Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions."[4] Chemical Reviews. Available at: [Link]
-
Wuitschik, G., et al. (2010). "Oxa-azaspiro[3.3]heptanes as structural replacements for morpholines and piperazines." Angewandte Chemie International Edition. (Highlighting the work of the Carreira group on spirocyclic scaffolds). Available at: [Link]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving yield in synthesis of [4-(Cyclobutylmethyl)oxan-4-yl]methanamine derivatives
Technical Support Case: #SYN-8492-CYC Subject: Yield Optimization for [4-(Cyclobutylmethyl)oxan-4-yl]methanamine Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division
Executive Summary
You are encountering yield attrition during the synthesis of [4-(Cyclobutylmethyl)oxan-4-yl]methanamine . This is a classic "steric vs. reactivity" conflict. The target molecule features a quaternary carbon at the 4-position of the oxane (tetrahydropyran) ring, substituted with a bulky cyclobutylmethyl group.
The synthesis likely fails at two specific bottlenecks:
-
The Alkylation Step: Forming the quaternary center via
attack on a neopentyl-like electrophile (cyclobutylmethyl bromide) is kinetically sluggish and prone to elimination. -
The Reduction Step: Reducing a sterically hindered nitrile to a primary amine often results in incomplete conversion or dimerization to secondary amines.
This guide provides a self-validating protocol to resolve these issues.
Module 1: The Quaternary Center (Alkylation Strategy)
User Reported Issue: "Low conversion of 4-cyanotetrahydropyran; recovery of starting material and elimination byproducts."
Root Cause Analysis
You are attempting to alkylate a tertiary carbanion (from 4-cyanotetrahydropyran) with (bromomethyl)cyclobutane.
-
Nucleophile: Sterically hindered (tertiary center).
-
Electrophile: Beta-branched (cyclobutyl group adjacent to the reaction site).
-
Result: The reaction rate for
is extremely slow. If you use standard bases (NaH) at high temperatures, you trigger elimination of the alkyl halide or retro-aldol-type decomposition of the nitrile.
Resolution Protocol: The "Kinetic Pulse" Method
Do not use NaH. Use Lithium Diisopropylamide (LDA) or LiHMDS to generate the anion irreversibly at low temperature, then use additives to accelerate the substitution.
Optimized Protocol:
-
Anion Generation:
-
Dissolve 4-cyanotetrahydropyran (1.0 eq) in anhydrous THF (0.5 M).
-
Cool to -78°C .
-
Add LiHMDS (1.1 eq) dropwise. Stir for 45 minutes. Why? LiHMDS is less aggregated than LDA, often providing a "naked" anion.
-
-
The "Turbo" Additive:
-
Add DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) (2.0 eq).
-
Mechanism:[1] DMPU solvates the lithium cation, breaking up ion pairs and increasing the nucleophilicity of the nitrile anion without the carcinogenicity of HMPA.
-
-
Electrophile Activation (In-Situ Finkelstein):
-
Add (Bromomethyl)cyclobutane (1.2 eq) .
-
Crucial Step: Add catalytic TBAI (Tetrabutylammonium iodide, 0.1 eq) .
-
Mechanism:[1] TBAI converts the alkyl bromide to the more reactive alkyl iodide in situ.
-
-
Temperature Ramp:
-
Allow the reaction to warm slowly to room temperature over 12 hours. Do not heat above 40°C, as cyclobutylmethyl derivatives can undergo ring expansion/rearrangement under thermal stress.
-
Module 2: Nitrile Reduction (The "Dimer" Trap)
User Reported Issue: "Formation of secondary amine impurities and 'sticky' crude product during hydrogenation."
Root Cause Analysis
During the reduction of the nitrile intermediate to the amine:
Resolution Protocol: Ammonia Suppression
You must saturate the system with ammonia to shift the equilibrium away from dimer formation.
Recommended Method: Raney Nickel / Ammonia
-
Catalyst: Raney Nickel (Active slurry). Do not let dry.
-
Solvent: 7N Ammonia in Methanol (Commercial solution).
-
Pressure: 50 psi
. -
Temperature: Ambient (20-25°C). Heat promotes secondary amine formation.
Alternative (If Raney Ni is unavailable): Cobalt Chloride / NaBH4 This method is chemically mild and avoids high-pressure hydrogenation equipment.
-
Dissolve nitrile in MeOH.
-
Add
(2.0 eq). Solution turns deep purple. -
Add
(10 eq) portion-wise at 0°C. -
Mechanism: The in-situ generated "Cobalt Boride" species is a potent, selective catalyst for nitrile reduction that rarely forms dimers.
Module 3: Visualization of Workflows
Figure 1: Synthesis & Troubleshooting Logic
Caption: Optimized synthetic pathway highlighting critical control points (red) where yield loss occurs.
Module 4: Purification & Isolation (The "Self-Validating" Step)
User Reported Issue: "Product is an oil that trails on silica gel."
Solution: Primary amines are difficult to purify on normal phase silica due to strong hydrogen bonding with silanols.
Protocol: Acid-Base "Catch and Release" This method uses the basicity of the amine to separate it from non-basic impurities (unreacted nitrile, elimination products) without column chromatography.
-
Extraction: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc).
-
"Catch": Extract the organic layer with 1M HCl (aq) (3x).
-
Result: The amine becomes the water-soluble hydrochloride salt (
). Impurities remain in the EtOAc. -
Discard the EtOAc layer.
-
-
Wash: Wash the aqueous acidic layer once with fresh EtOAc to remove entrained organics.
-
"Release": Basify the aqueous layer to pH 12-14 using 4M NaOH (keep cool with ice).
-
Result: The amine precipitates or oils out as the free base.
-
-
Recovery: Extract the basic aqueous layer with DCM (Dichloromethane) (3x). Dry over
and concentrate.
Data Summary Table: Comparison of Reduction Methods
| Method | Reagents | Primary Amine Yield | Risk Factor | Recommendation |
| Catalytic Hydrogenation | < 40% | High (Dimerization) | Avoid | |
| Ammonia-Modulated | 85-95% | Low | Preferred | |
| Hydride Reduction | 70-80% | Med (Safety/Workup) | Good Alternative | |
| Boride Reduction | 75-85% | Low (Black precipitate) | Excellent for small scale |
References
-
Alkylation of Hindered Nitriles
- Source: Fleming, F. F., & Shook, B. C. (2002).
- Relevance: Establishes the necessity of kinetic deprotonation (LiHMDS/LDA) for hindered nitriles.
-
URL:
-
Prevention of Secondary Amines (Raney Ni/NH3)
- Source: Organic Chemistry Portal. "Reduction of Nitriles to Amines."
- Relevance: Validates the use of ammonia to suppress secondary amine formation during hydrogen
-
URL:
-
Cobalt Boride Reduction Protocol
-
Source: Osby, J. O., et al. (1993). Reduction of Nitriles to Primary Amines with Cobalt Chloride and Sodium Borohydride. Journal of the American Chemical Society.[2]
- Relevance: Provides the protocol for the altern
-
URL:
-
Sources
Troubleshooting solubility issues of [4-(Cyclobutylmethyl)oxan-4-yl]methanamine
[1]
Introduction: Understanding Your Compound
Welcome to the technical support hub. You are likely working with [4-(Cyclobutylmethyl)oxan-4-yl]methanamine , a specialized building block often used in the synthesis of GPCR ligands (e.g., opioid or chemokine receptor antagonists).[1]
To troubleshoot effectively, you must first understand the molecule's "personality":
-
The Anchor (Amine): The primary methanamine group is a base (
). It is the only handle for water solubility. -
The Grease (Lipophilic Core): The tetrahydropyran (oxane) ring coupled with the cyclobutylmethyl group creates a significant lipophilic domain.
-
The Conflict: This molecule is amphiphilic . At neutral pH, it struggles between dissolving (via the amine) and aggregating (via the cyclobutyl/oxane tail).
Part 1: Physicochemical Profiling (The "Why")
The most common user error is treating this compound like a standard hydrophilic salt when it behaves like a lipophilic base.
Solubility Profile
| Solvent System | Free Base Form | Salt Form (e.g., HCl) | Notes |
| Water (pH 7.0) | ❌ Insoluble (< 10 µM) | ✅ Soluble (> 10 mM) | Free base oils out; Salt dissolves.[1] |
| PBS (pH 7.4) | ❌ Insoluble | ⚠️ Risk of Precipitation | At pH 7.4, a fraction of the salt deprotonates. |
| DMSO | ✅ Soluble (> 100 mM) | ✅ Soluble | Ideal stock solvent. |
| Methanol/Ethanol | ✅ Soluble | ✅ Soluble | Good for intermediate dilutions. |
| DCM / Ethyl Acetate | ✅ Soluble | ❌ Insoluble | Used for extraction/purification. |
The pH-Solubility Trap
The solubility is strictly pH-dependent.[1]
Part 2: In Vitro Assay Troubleshooting
Issue 1: "My compound crashes out when I add the DMSO stock to the media."
Diagnosis: This is the "Solvent Shock" phenomenon.[2] The rapid transition from 100% DMSO to aqueous media causes the hydrophobic cyclobutyl tail to aggregate before the water can solvate the amine.
The Fix: Serial Dilution Protocol Do not spike 10 mM DMSO stock directly into 10 mL of media. Use an intermediate dilution step.
Figure 1: Preventing solvent shock using an intermediate dilution step.
Detailed Protocol:
-
Acidify the Intermediate: Prepare an intermediate buffer (e.g., PBS) adjusted to pH 6.0 . The slightly acidic environment ensures the amine remains fully protonated during the transition.
-
Dilute: Dilute your DMSO stock 1:10 into this acidic buffer.
-
Final Spike: Add this intermediate solution to your final assay media. The high dilution factor will neutralize the pH, but the compound is already solvated.
Issue 2: "The compound sticks to the plastic tips/plates."
Diagnosis: The cyclobutylmethyl group is "sticky" (lipophilic) and adsorbs to polypropylene. The Fix:
Part 3: In Vivo Formulation Guide
Researchers often struggle to formulate this for animal studies (IP/PO/IV) because the free base is an oil and the HCl salt is too acidic for high-concentration injection.
Recommended Vehicle: Hydroxypropyl- -Cyclodextrin (HP- -CD)[1][3]
Cyclodextrins are the "gold standard" for amines with lipophilic tails. The cyclobutyl group fits inside the hydrophobic cavity, while the amine stays exposed to water.
Formulation Protocol (20% HP-
-
Prepare Vehicle: Dissolve 20g of HP-
-CD in 100 mL of 10 mM Citrate Buffer (pH 5.0) .-
Why pH 5.0? Citrate buffers the local environment to keep the amine protonated, while the cyclodextrin shields the lipophilic tail.
-
-
Add Compound: Add the specific amount of [4-(Cyclobutylmethyl)oxan-4-yl]methanamine (Salt form preferred).
-
Sonication: Sonicate for 20 minutes at room temperature.
-
Adjustment: If the solution is not clear, adjust pH dropwise with 1N HCl until clear, then back-titrate carefully with 1N NaOH to pH 5.0-5.5.
-
Filtration: Sterile filter (0.22 µm PVDF). Do not use Nylon filters as they may bind the drug.
Figure 2: Decision logic for high-concentration in vivo formulation.
Part 4: Chemical Handling & Storage FAQs
Q: I bought the "Free Base" and it looks like a sticky oil. Is it degraded? A: No. This is normal. The free base of this molecule is likely a viscous oil or low-melting solid due to the flexible cyclobutylmethyl group preventing efficient crystal packing.
-
Action: Dissolve the entire vial in DMSO or Ethanol to create a standardized stock solution immediately upon opening.
Q: The HCl salt is turning into a goo (deliquescence). A: Primary amine salts are often hygroscopic.
-
Action: Store in a desiccator at -20°C. Warm to room temperature before opening the vial to prevent condensation.
Q: Can I use the Free Base for animal studies? A: Generally, no . The free base is caustic (high pH) and insoluble. You must convert it to a salt in situ by dissolving it in 1 equivalent of HCl or formulating it in the acidic vehicle described in Part 3.
References
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and Formulation strategies for lipophilic amines). Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
-CD for solubilizing lipophilic drugs). Link -
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[3] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link
-
FDA Guidance for Industry. (2018). Excipients in New Drug Applications. (Guidelines on safe limits for Cyclodextrins and Tweens). Link
Technical Support Center: Coupling Optimization for [4-(Cyclobutylmethyl)oxan-4-yl]methanamine
Executive Summary: The "Neopentyl" Challenge
The core challenge in coupling [4-(Cyclobutylmethyl)oxan-4-yl]methanamine is kinetic, not thermodynamic. While the amine is primary, it is attached to a quaternary carbon (C4 of the oxane ring). This creates a neopentyl-like steric environment.
In standard coupling scenarios, the rate of nucleophilic attack (
Key Structural Risks:
-
Steric Bulk (C4 Quaternary Center): Retards
, favoring side reactions. -
Cyclobutane/Oxane Ring Strain: generally stable, but sensitive to extreme Lewis acids (e.g., unbuffered
or high temp ). -
Lipophilicity: The cyclobutylmethyl group increases solubility in DCM/THF but may cause precipitation in pure aqueous buffers.
Interactive Troubleshooting Guide (Q&A)
Issue 1: "I am using EDC/NHS, but I see a major byproduct and low conversion."
Diagnosis: N-Acylurea Formation.
Because the amine approach is sterically hindered, the O-acylisourea intermediate (formed by EDC and your acid) has a longer lifetime. It undergoes an intramolecular
Solution:
-
Switch Reagents: EDC is often too slow for neopentyl-like amines. Switch to HATU or COMU .
-
Add Nucleophilic Catalysts: If you must use carbodiimides, add HOAt (1-Hydroxy-7-azabenzotriazole) rather than HOBt. The pyridine nitrogen in HOAt provides a neighboring group effect that accelerates the active ester reaction by ~10-fold.
Issue 2: "I switched to HATU, but now I see a byproduct with Mass [M+99]."
Diagnosis: Guanidinylation. This is a classic failure mode with hindered amines and uronium reagents (HATU/HBTU). If the amine is added before the acid is fully activated, the slow-reacting amine attacks the HATU reagent directly at the central carbon, forming a tetramethylguanidinium adduct.
Solution:
-
Protocol Adjustment (Critical): Adopt a strict Pre-activation Protocol . Allow the Carboxylic Acid + HATU + DIPEA to stir for 5–10 minutes before adding the [4-(Cyclobutylmethyl)oxan-4-yl]methanamine.
-
Alternative Reagent: Switch to a phosphonium salt like PyBOP .[1] Phosphonium salts cannot undergo the guanidinylation side reaction.
Issue 3: "The reaction turns into a gel or precipitates."
Diagnosis: Solubility Mismatch. The [4-(Cyclobutylmethyl)oxan-4-yl] moiety is lipophilic, while the salt forms of coupling reagents are polar.
Solution:
-
Solvent System: Avoid pure DMF if workup is difficult. Use a binary mixture of DCM:DMF (4:1) . The DCM solubilizes the oxane/cyclobutane scaffold, while the DMF maintains the solubility of the active ester salts.
Visualizing the Failure Modes
The following diagram illustrates the kinetic competition that dictates the success or failure of this specific coupling.
Figure 1: Kinetic competition between productive coupling (Path A) and Guanidinylation (Path B). Path B dominates if the amine is present before the active ester is fully formed.
Optimized Experimental Protocols
Protocol A: The "Gold Standard" (HATU with Pre-activation)
Best for: Small scale (<1g), high-value intermediates.
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add DIPEA (3.0 equiv).
-
The Wait (Critical): Stir at Room Temperature for 5 minutes . Do not skip this. This ensures the acid is converted to the O-At active ester, consuming the unreacted HATU so it cannot guanidinylate the amine.
-
Coupling: Add [4-(Cyclobutylmethyl)oxan-4-yl]methanamine (1.1 equiv) dissolved in minimal DMF/DCM.
-
Monitoring: Stir for 2–4 hours. Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash with 5% LiCl (removes DMF), then sat.
and Brine.
Protocol B: The "Sledgehammer" (Acid Chloride via Ghosez Reagent)
Best for: Extremely stubborn acids or scale-up where HATU is too expensive. Note: We use Ghosez Reagent (1-Chloro-N,N,2-trimethylpropenylamine) instead of Thionyl Chloride to maintain neutral conditions and protect the oxane/cyclobutane rings.
-
Chlorination: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add Ghosez Reagent (1.2 equiv). Stir at RT for 1 hour.
-
Confirmation: Check conversion to acid chloride by quenching an aliquot with MeOH (check for Methyl Ester by TLC/LCMS).
-
Coupling: Cool the mixture to 0°C. Add DIPEA (2.0 equiv) followed by [4-(Cyclobutylmethyl)oxan-4-yl]methanamine (1.1 equiv).
-
Completion: Allow to warm to RT. Reaction is usually instantaneous.
Troubleshooting Logic Flow
Use this decision tree to diagnose ongoing failures.
Figure 2: Diagnostic decision tree based on LCMS data of crude reaction mixtures.
References
-
Montalbetti, C. A. G. N., & Falque, V. (2005).[2][3][4] Amide bond formation and peptide coupling.[1][3][5][6][7][8] Tetrahedron, 61(46), 10827–10852. Link
- Context: Authoritative review on coupling reagents and mechanisms, specifically detailing N-acylurea form
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. Link
- Context: Establishes the superiority of HO
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
- Context: Discusses side reactions including guanidinylation (M+99) when using uronium salts with slow amines.
-
Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethylpropenylamine: A mild reagent for the conversion of carboxylic acids into acid chlorides. Organic Syntheses, 59, 26. Link
- Context: Source for Protocol B, providing a neutral method to generate acid chlorides without degrading the oxane/cyclobutane rings.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mch.estranky.sk [mch.estranky.sk]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Emerging methods in amide- and peptide-bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Overcoming steric hindrance in [4-(Cyclobutylmethyl)oxan-4-yl]methanamine reactions
Technical Support Center: [4-(Cyclobutylmethyl)oxan-4-yl]methanamine
Section 1: The Steric Landscape
Subject: Structural Analysis & Reactivity Profile
Molecule: [4-(Cyclobutylmethyl)oxan-4-yl]methanamine
Classification:
The Core Challenge: The reactivity issues you are encountering stem from the gem-disubstituted quaternary center at position 4 of the oxane (tetrahydropyran) ring.
-
Neopentyl Geometry: The amine nitrogen is attached to a methylene group (
), which is attached to the quaternary C4. This creates a "neopentyl" steric environment.[1] While the amine is primary ( ), the bulky quaternary carbon at the -position acts as a "gatekeeper," creating a cone of steric exclusion that hinders the approach of electrophiles. -
Conformational Locking: The oxane ring constrains the bond angles, and the bulky cyclobutylmethyl group likely forces the methanamine arm into specific, less accessible conformations to minimize 1,3-diaxial interactions.
Impact on Reactions:
-
Amide Coupling: Slow kinetics due to repulsion between the electrophile's carbonyl and the
-substituents. -
Reductive Amination: Difficulty forming the imine intermediate due to steric strain in the tetrahedral transition state.
-
S
Ar / Nucleophilic Substitution: The bulky amine struggles to access the orbital of electrophiles, often favoring E2 elimination or resulting in no reaction.
Section 2: Troubleshooting Guides (Q&A)
Module A: Amide Coupling Failures
Q: I am trying to couple this amine with a substituted benzoic acid using EDC/HOBt, but conversion is <10%. What is happening? A: Carbodiimide reagents (EDC, DCC) generate an O-acylisourea intermediate that is often not reactive enough to overcome the steric barrier of a neopentyl amine. The amine simply cannot get close enough to the activated ester to attack.
Solution: Switch to Acid Fluorides or Uronium/Phosphonium reagents.[2]
-
Tier 1 (Moderate Hindrance): Use HATU or COMU with HOAt as an additive. The aza-benzotriazole leaving group is less bulky and catalytically active.
-
Tier 2 (Severe Hindrance): Convert your carboxylic acid to an Acid Fluoride . Acid fluorides are small, highly electrophilic, and stable to moisture. They minimize steric clash in the transition state.
-
Reagent:TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or DAST .
-
Q: My HATU coupling stalled at 60% conversion. Should I add more reagent? A: Adding more reagent rarely helps if the issue is steric "clogging" or product inhibition. Troubleshooting Steps:
-
Solvent Switch: Switch from DMF to NMP (N-methylpyrrolidone). NMP is a better solvent for preventing aggregation of hydrophobic hindered amides.
-
Temperature: Heat the reaction to 50–60°C . Neopentyl couplings often have a high activation energy barrier.
-
Microwave: Run the reaction at 80°C in a microwave reactor for 30 minutes.
Module B: Reductive Amination Issues
Q: I’m trying to make a secondary amine using a ketone, but the reaction yields only starting material. Is the imine forming?
A: Likely not. The formation of the imine (or hemiaminal) is the rate-limiting step for hindered amines. The equilibrium favors the starting materials because the
Solution: Force the equilibrium with Titanium(IV) Isopropoxide [Ti(OiPr)
-
Mechanism: Ti(OiPr)
acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine. -
Protocol Adjustment: Stir the amine and ketone with 1.5 eq. of Ti(OiPr)
neat or in minimal THF for 6–12 hours before adding the reducing agent (NaBH or NaBH(OAc) ).
Module C: Nucleophilic Substitution (S Ar)
Q: Direct displacement of a heteroaryl chloride is failing. I see decomposition but no product.
A: S
Solution: Abandon thermal S
-
Catalyst: Use a precatalyst designed for hindered amines, such as Pd(dba)
+ BrettPhos or RuPhos . These bulky, electron-rich ligands facilitate the reductive elimination step which is often difficult with bulky amines.
Section 3: Experimental Protocols
Protocol 1: High-Efficiency Amide Coupling via Acid Fluoride (TFFH Method)
Best for coupling [4-(Cyclobutylmethyl)oxan-4-yl]methanamine with hindered carboxylic acids.
Materials:
-
Carboxylic Acid (1.0 eq)[2]
-
Amine: [4-(Cyclobutylmethyl)oxan-4-yl]methanamine (1.1 eq)
-
Reagent: TFFH (1.1 eq)
-
Base: DIPEA (3.0 eq)
-
Solvent: Anhydrous DCM (0.1 M concentration)
Step-by-Step:
-
Activation: In a dried vial under nitrogen, dissolve the Carboxylic Acid and TFFH in anhydrous DCM.
-
Base Addition: Add DIPEA dropwise. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour. Note: This forms the acid fluoride in situ.
-
Coupling: Add the [4-(Cyclobutylmethyl)oxan-4-yl]methanamine dissolved in minimal DCM.
-
Reaction: Stir at RT for 12 hours.
-
Checkpoint: Monitor by LCMS. If <50% conversion after 4 hours, heat to 40°C.
-
-
Workup: Quench with sat. NaHCO
. Extract with DCM. Wash organic layer with 1M HCl (if product is not basic) and Brine.
Protocol 2: Titanium-Mediated Reductive Amination
For synthesis of secondary amines.
-
Imine Formation: Combine Amine (1.0 eq) and Ketone/Aldehyde (1.1 eq) in a vial.
-
Titanium Addition: Add Ti(OiPr)
(1.5 eq) cautiously. The mixture may become viscous. -
Incubation: Stir the mixture neat (without solvent) or in minimal dry THF at RT for 6–12 hours under Nitrogen. Do not skip this step.
-
Reduction: Dilute with dry Ethanol (2 mL/mmol). Cool to 0°C. Add NaBH
(2.0 eq) portion-wise. -
Quench: Stir for 2 hours. Quench by adding 1N NaOH (causes Ti salts to precipitate as a white solid). Filter through Celite.
Section 4: Visualizing the Steric Challenge
The following diagram illustrates the steric congestion around the nitrogen atom and the decision logic for choosing a coupling strategy.
Caption: Structural analysis of steric barriers and decision logic for selecting high-energy reagents (Acid Fluorides, Ti-Lewis Acids) to overcome the neopentyl "gatekeeper" effect.
Section 5: References
-
Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Acyl Fluorides and Their Application to Peptide Synthesis." Journal of the American Chemical Society. Link
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1. Link
-
Dunetz, J. R., & Magano, J. (2012). "Applications of Amide Coupling Reagents in the Synthesis of Pharmaceuticals." Organic Process Research & Development. Link
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
Sources
Optimizing reaction temperature for cyclobutyl stability in amines
Subject: Optimizing Reaction Temperature for Cyclobutyl Stability in Amines Case ID: CYC-STAB-001 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The "Goldilocks" Challenge
Welcome to the CycloTech Support Center. You are likely here because you are attempting to synthesize or functionalize a cyclobutyl amine and are encountering ring-opening , rearrangement , or low yields .
The Core Problem: Cyclobutane rings possess a ring strain energy (RSE) of approximately 26.3 kcal/mol [1]. This is significantly higher than cyclohexane (~0 kcal/mol) or cyclopentane (~6 kcal/mol). Under high thermal stress or strong acidic conditions, the cyclobutyl group acts as a "loaded spring."
The Failure Mode: The primary decomposition pathway is the rearrangement of the cyclobutyl cation into the cyclopropylcarbinyl cation or homoallyl cation . This "non-classical" cation triad is the danger zone. Your objective is to maintain reaction conditions that prevent the formation of this cationic species or keep the thermal energy below the activation barrier for ring cleavage.
Diagnostic Hub: Quick Decision Matrix
Use this table to identify the correct protocol based on your current failure mode.
| Symptom | Probable Cause | Recommended Action |
| Product contains cyclopropyl or allyl impurities | Acid-catalyzed rearrangement (Cation formation). | Switch to Lewis Acid: Use Ti(OiPr)₄ instead of acetic acid/HCl. |
| Low conversion at Room Temp (RT) | Activation energy too high for steric bulk. | Catalyst Upgrade: Switch from standard Pd(OAc)₂ to Pd-PEPPSI or G3/G4 Precatalysts. |
| Decomposition during workup | Exothermic quench or acidic extraction. | Buffer: Quench with saturated Rochelle’s salt or NaHCO₃; avoid strong acid washes. |
| Starting material remains (Reductive Amination) | Imine formation is too slow at low temp. | Dehydrating Agent: Add molecular sieves (4Å) or Ti(OiPr)₄ to drive equilibrium without heat. |
Deep Dive: The Stability Mechanism
To optimize temperature, you must understand the "Danger Zone." The diagram below illustrates the rearrangement pathway you are trying to avoid.
Figure 1: The "Danger Zone" mechanism. High heat or acidity pushes the substrate into the cationic manifold, leading to irreversible ring opening.
Protocol A: Reductive Amination (The "Safe" Route)
Context: Standard reductive amination often uses NaBH₃CN with Acetic Acid at reflux. Do not use this method for cyclobutyl amines. The acid/heat combo triggers the rearrangement shown above.
The Solution: Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated reductive amination [2].[1][2][3]
-
Why: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger to drive imine formation at room temperature, eliminating the need for thermal dehydration.
Step-by-Step Protocol
-
Imine Formation (Anhydrous):
-
Charge a flame-dried flask with the Cyclobutanone (1.0 equiv) and Amine (1.1 equiv).
-
Add Ti(OiPr)₄ (1.25 equiv) neat (no solvent) or in minimal dry THF.
-
Critical Step: Stir at 20–25°C (Room Temp) for 6–12 hours. Do not heat. The mixture will become viscous.
-
-
Reduction:
-
Quench (The "Emulsion Killer"):
-
Note: Titanium emulsions are notorious.
-
Add 2M NaOH or Saturated Rochelle’s Salt solution.
-
Stir vigorously for 1 hour until two clear layers form (organic vs. aqueous slurry).
-
Filter through Celite if necessary, then extract.
-
Protocol B: Buchwald-Hartwig Cross-Coupling
Context: Attaching a cyclobutyl amine to an aryl halide. Issue: Traditional Pd-coupling requires 100°C+, which risks ring degradation. Solution: Use "Precatalyst" systems that activate at low temperatures (RT to 60°C) [3].
Recommended Conditions
| Component | Recommendation | Rationale |
| Precatalyst | Pd-PEPPSI-IPr or XPhos Pd G4 | rapid activation at <60°C. |
| Ligand | BrettPhos (Primary amines) or RuPhos (Secondary) | Bulky ligands prevent catalyst death, allowing lower temp turnover. |
| Base | Cs₂CO₃ or K₃PO₄ | Avoids strong bases (NaOtBu) that can cause elimination/ring opening.[6] |
| Solvent | Dioxane or Toluene | Standard, but keep temp ≤ 65°C. |
Workflow Diagram
Figure 2: Temperature decision tree for Pd-catalyzed coupling of strained amines.
Troubleshooting & FAQs
Q1: I am seeing a "homoallyl" impurity in my NMR (peaks around 5.0-6.0 ppm). What happened? A: You likely triggered the cyclopropylcarbinyl rearrangement. This happens if you used a strong Bronsted acid (like HCl or TFA) or heated the reaction above 80°C.
-
Fix: Switch to the Ti(OiPr)₄ protocol (Protocol A) and ensure your workup is neutral/basic.
Q2: My reductive amination is stuck at the imine stage. Can I heat it to push it? A: NO. Heating a cyclobutyl imine promotes tautomerization and ring strain release.
-
Fix: Instead of heat, increase the concentration of the reaction (run it neat or 2.0 M) or add 4Å molecular sieves to physically remove water.
Q3: Can I use nucleophilic substitution (Sn2) with Cyclobutyl Bromide? A: We strongly advise against this. Cyclobutyl halides react poorly in Sn2 reactions due to ring puckering (steric hindrance to backside attack). You will likely get elimination (cyclobutene) or no reaction.
-
Fix: Use Reductive Amination (Cyclobutanone + Amine) instead. It is kinetically much more favorable.
Q4: Is the cyclobutyl ring stable to hydrogenation (H₂/Pd-C)? A: Generally, yes. The cyclobutane ring is robust enough to survive standard deprotection conditions (H₂, Pd/C, RT, 1 atm). However, high pressure (>50 psi) or high temp (>50°C) can cause hydrogenolysis of the ring [4].
References
-
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322.
-
Mattson, R. J., et al. (1990).[1] An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[1] The Journal of Organic Chemistry, 55(8), 2552–2554.[1]
-
Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition, 51(14), 3314-3332.
-
Willstätter, R., & Bruce, J. (1907). Hydrogenation of Cyclobutane. Berichte der deutschen chemischen Gesellschaft. (Historical context on ring stability).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. designer-drug.com [designer-drug.com]
- 3. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Amine Functionalization
Welcome to the Technical Support Center for Catalyst Selection in Amine Functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during the functionalization of amine groups. Amines are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science, making their efficient and selective functionalization a critical aspect of modern chemistry.[1][2][3] This resource provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to support your experimental success.
Section 1: Foundational Principles of Catalyst Selection
The choice of catalyst is paramount for achieving high yield, selectivity, and functional group tolerance in amine functionalization. The optimal catalyst depends on the nature of the amine (primary, secondary, tertiary), the desired transformation (e.g., acylation, alkylation, arylation), and the specific substrate.[3]
Key Catalyst Classes and Their Applications
The functionalization of amines can be achieved through various catalytic systems, each with its own set of advantages and limitations.
-
Transition-Metal Catalysis: This is a cornerstone of modern synthetic chemistry for forming C-N bonds.[4][5] Catalysts based on palladium, copper, nickel, and rhodium are widely used for cross-coupling reactions, C-H amination, and hydroamination.[4][5][6][7] These systems offer high efficiency but can sometimes require specific ligands and reaction conditions.
-
Photoredox Catalysis: Utilizing visible light, photoredox catalysis offers a mild and environmentally benign approach to generate reactive intermediates from amines.[8][9] Ruthenium and iridium complexes, as well as organic dyes, are common photocatalysts that can mediate a variety of transformations, including α-C–H functionalization and C-N bond formation.[1][6][9]
-
Biocatalysis: Enzymes such as transaminases, monoamine oxidases (MAOs), and imine reductases provide unparalleled stereoselectivity for the synthesis of chiral amines, which are crucial in the pharmaceutical industry.[2][10] Biocatalysis often proceeds under mild conditions and offers a green alternative to traditional chemical methods.[2]
-
Organocatalysis: Small organic molecules can act as catalysts for a range of amine functionalizations.[11][12] For instance, chiral phosphoric acids and secondary amines have been successfully employed in asymmetric reactions.[11] This approach avoids the use of potentially toxic metals.
The following diagram illustrates a general decision-making workflow for initial catalyst selection based on the desired amine functionalization.
Caption: A simplified workflow for initial catalyst selection.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during amine functionalization experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is not proceeding, or the yield of my desired product is very low. What are the potential causes and how can I troubleshoot this?
A: Low or no product yield is a frequent issue with several potential root causes. A systematic approach to troubleshooting is crucial.
Possible Causes & Solutions:
-
Catalyst Inactivity/Deactivation:
-
Cause: The chosen catalyst may be unsuitable for the specific substrate or reaction conditions. Amine-based catalysts can be deactivated by highly electrophilic substrates through alkylation.[13][14] In some cases, the catalyst can be poisoned by impurities in the starting materials or solvents.
-
Troubleshooting:
-
Verify Catalyst Integrity: Ensure the catalyst has been stored correctly and has not degraded.
-
Screen Different Catalysts: If one class of catalyst is ineffective, consider alternatives. For example, if a transition-metal catalyst fails, a photoredox or organocatalytic approach might be more successful.
-
Address Catalyst Deactivation: For amine-based organocatalysts, deactivation by alkylation can sometimes be overcome by using catalysts with an internal acid for protonation and release of the alkylated catalyst.[14]
-
Purify Starting Materials: Ensure all reagents and solvents are pure and dry, as impurities can inhibit catalysis.
-
-
-
Sub-optimal Reaction Conditions:
-
Cause: Temperature, solvent, concentration, and reaction time can all significantly impact reaction efficiency.
-
Troubleshooting:
-
Temperature Screening: Systematically vary the reaction temperature. Some reactions require elevated temperatures, while others are more efficient at room temperature or below.[15]
-
Solvent Screening: The polarity and coordinating ability of the solvent can dramatically affect catalyst activity and substrate solubility. Screen a range of solvents with different properties.
-
Concentration Adjustment: Vary the concentration of your reactants and catalyst. In some cases, higher concentrations can improve reaction rates, while in others, dilution may be necessary to prevent side reactions.
-
Time Course Study: Monitor the reaction over time to determine the optimal reaction duration and to check for product degradation.
-
-
-
Poor Substrate Reactivity:
-
Cause: The electronic or steric properties of your amine or coupling partner may hinder the reaction.
-
Troubleshooting:
-
Modify the Substrate: If possible, consider using a more activated derivative of your substrate. For example, in acylation reactions, converting a carboxylic acid to an acid chloride or an active ester can significantly improve reactivity.
-
Change the Coupling Partner: If functionalizing with an aryl halide, consider changing the halide (I > Br > Cl) to increase reactivity in cross-coupling reactions.
-
-
Issue 2: Formation of Side Products and Low Selectivity
Q: My reaction is producing a mixture of products, including over-alkylated amines or other unexpected side products. How can I improve the selectivity?
A: Poor selectivity is a common challenge, particularly in reactions like amine alkylation where over-reaction is possible.
Possible Causes & Solutions:
-
Over-alkylation/Acylation:
-
Cause: Primary and secondary amines can undergo multiple alkylations or acylations, leading to a mixture of products.[16]
-
Troubleshooting:
-
Control Stoichiometry: Carefully control the stoichiometry of your reagents. Using the amine as the limiting reagent can sometimes favor mono-functionalization.
-
Use a Bulky Reagent: Employing a sterically hindered alkylating or acylating agent can disfavor multiple additions.
-
Change the Catalyst: Some catalytic systems are inherently more selective. For instance, certain biocatalysts can exhibit exquisite selectivity for a single functionalization.[2]
-
Self-Limiting Alkylation: Consider strategies like using N-aminopyridinium salts as ammonia synthons, which can achieve selective monoalkylation.[17]
-
-
-
Competing Reaction Pathways:
-
Cause: The reaction conditions may favor undesired side reactions such as elimination or rearrangement.[18]
-
Troubleshooting:
-
Lower the Reaction Temperature: Side reactions often have higher activation energies than the desired reaction, so lowering the temperature can improve selectivity.
-
Choose a Milder Catalyst: A less reactive catalyst may favor the desired transformation over competing pathways.
-
Modify the Solvent: The solvent can influence the relative rates of different reaction pathways.
-
-
The following diagram illustrates a troubleshooting workflow for low yield or selectivity.
Caption: A systematic approach to troubleshooting common issues.
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I choose between a homogeneous and a heterogeneous catalyst for my amine functionalization?
A1: The choice depends on your specific needs. Homogeneous catalysts are often more active and selective but can be difficult to separate from the reaction mixture. Heterogeneous catalysts, while sometimes less active, are easily recovered and recycled, which is advantageous for industrial applications and green chemistry.
Q2: I am working with a complex molecule with multiple functional groups. What type of catalyst is best to ensure chemoselectivity?
A2: For complex molecules, chemoselectivity is key. Biocatalysis is an excellent choice due to the high specificity of enzymes.[2][10] Photoredox catalysis under mild conditions can also offer high functional group tolerance.[6][8] Transition-metal catalysis can also be highly chemoselective with the appropriate choice of ligand.
Q3: My photoredox reaction is not working. What are some common pitfalls?
A3: Common issues in photoredox catalysis include:
-
Insufficient Light: Ensure your light source has the correct wavelength and intensity to excite the photocatalyst.
-
Oxygen Sensitivity: Some photoredox reactions are sensitive to oxygen. Degassing your reaction mixture or running it under an inert atmosphere may be necessary.
-
Incorrect Redox Potentials: The success of a photoredox reaction depends on the relative redox potentials of the catalyst, substrate, and any sacrificial agents. Ensure these are compatible with your desired transformation.
Q4: How can I improve the enantioselectivity of my asymmetric amine functionalization?
A4: To improve enantioselectivity:
-
Screen Chiral Catalysts/Ligands: The structure of the chiral catalyst or ligand is critical. Screen a library of catalysts to find the optimal one for your substrate.
-
Optimize Reaction Temperature: Lowering the reaction temperature often increases enantioselectivity.
-
Solvent Effects: The solvent can play a significant role in the chiral induction. Screen a variety of solvents.
-
Additives: In some cases, the addition of a co-catalyst or an additive can enhance enantioselectivity.
Q5: What are the safety considerations when working with amine functionalization catalysts?
A5: Always consult the Safety Data Sheet (SDS) for all reagents and catalysts. Many transition-metal catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Some organocatalysts can also be hazardous. Photoredox reactions involve light sources that can be harmful to the eyes, so appropriate shielding should be used.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Photocatalytic α-C-H Functionalization of a Tertiary Amine
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
Tertiary amine substrate
-
Coupling partner (e.g., electron-deficient alkene)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye)
-
Solvent (e.g., acetonitrile, DMF, degassed)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Light source (e.g., blue LEDs)
Procedure:
-
In a reaction vessel equipped with a magnetic stir bar, add the tertiary amine (1.0 equiv), the coupling partner (1.2 equiv), and the photocatalyst (1-5 mol%).
-
Add the degassed solvent to achieve the desired concentration.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Place the reaction vessel in front of the light source and begin stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction (if necessary) and remove the solvent in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Amine Acylation using EDC/NHS Coupling
This is a standard protocol for forming an amide bond between a carboxylic acid and a primary amine.[19]
Materials:
-
Carboxylic acid
-
Primary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous, aprotic solvent (e.g., DMF, DCM)
-
Reaction buffer (e.g., PBS for biological applications)
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv) and NHS (1.1 equiv) in the chosen solvent.
-
Add EDC (1.1 equiv) to the solution and stir at room temperature for 1-4 hours to form the NHS ester.
-
In a separate vessel, dissolve the primary amine (1.0 equiv) in the same solvent or buffer.
-
Add the activated NHS ester solution to the amine solution and stir at room temperature for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an appropriate workup to remove the urea byproduct and unreacted reagents.
-
Purify the desired amide product by crystallization or column chromatography.
Section 5: Data Summary
Table 1: Comparison of Common Catalyst Systems for Amine Functionalization
| Catalyst System | Typical Transformation | Advantages | Disadvantages |
| Transition-Metal | Cross-coupling, C-H amination | High efficiency, broad scope | Metal contamination, ligand sensitivity |
| Photoredox | Radical reactions, α-C-H functionalization | Mild conditions, green chemistry | Requires light source, oxygen sensitivity |
| Biocatalysis | Asymmetric synthesis | High stereoselectivity, mild conditions | Substrate specificity, enzyme availability |
| Organocatalysis | Asymmetric reactions | Metal-free, readily available catalysts | Can require high catalyst loading |
References
-
Narayanam, J. M. R., & Stephenson, C. R. J. (2015). Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis. Accounts of Chemical Research, 48(5), 1334–1345. [Link]
-
Ghosh, I., & König, B. (2016). Photoredox catalyzed α-functionalization of amines-visible light mediated carbon-carbon and carbon-hetero bond forming. KAUST Repository. [Link]
-
Twilton, J., Le, C., & MacMillan, D. W. C. (2017). Direct Aryl C–H Amination with Primary Amines Using Organic Photoredox Catalysis. Angewandte Chemie International Edition, 56(49), 15644–15648. [Link]
-
McNally, A., Haffemayer, B., & Lackner, G. L. (2020). C–H functionalization of amines with aryl halides by nickel-photoredox catalysis. The Doyle Group. [Link]
-
Fair, D. J. (2017). Functionalization of enamides via visible-light photoredox catalysis. Iowa Research Online. [Link]
-
Contente, M. L., & Molinari, F. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]
-
Chen, J., & List, B. (2023). Organocatalytic Asymmetric α-C-H Functionalization of Alkyl Amines. ChemRxiv. [Link]
-
Contente, M. L., & Paradisi, F. (2018). Monoamine Oxidase: Tunable Activity for Amine Resolution and Functionalization. ACS Catalysis, 8(11), 10755–10766. [Link]
-
Rossi, S., & Schafer, L. L. (2020). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews, 120(8), 3491–3531. [Link]
-
Rossi, S., & Schafer, L. L. (2020). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews. [Link]
-
Arnold, J. S., & Kennemur, J. L. (2022). Amine Organocatalysis of Remote, Chemoselective C(sp3)–H Hydroxylation. PMC. [Link]
-
A.B. Enterprises. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry? A.B. Enterprises. [Link]
-
Mondal, S., & List, B. (2017). Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. ResearchGate. [Link]
-
Mondal, S., & List, B. (2023). Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. Journal of the American Chemical Society. [Link]
-
Chen, J., & List, B. (2023). Organocatalytic Asymmetric α-C-H Functionalization of Alkyl Amines. ChemRxiv. [Link]
-
Contente, M. L., et al. (2023). Enzymatic Oxy- and Amino-Functionalization in Biocatalytic Cascade Synthesis: Recent Advances and Future Perspectives. PubMed. [Link]
-
ResearchGate. (n.d.). Challenges and development of enantioconvergent N-alkylation of... ResearchGate. [Link]
-
Semantic Scholar. (2023). Multifunctional biocatalyst for conjugate reduction and reductive amination. Semantic Scholar. [Link]
-
Shozi, M. L., Zulu, X., & Friedrich, H. B. (2022). Synthesis and characterization of amine-functionalized supported phosphine catalysts and their application in ethylene oligomerization. South African Journal of Chemistry, 76, 9-13. [Link]
-
Knaus, T., & Mutti, F. G. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis. [Link]
-
Boyd, S. D., & Reisman, S. E. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC. [Link]
-
Li, Z., et al. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. [Link]
-
Li, Z., et al. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. [Link]
-
Daugulis, O., Roane, J., & Tran, L. D. (2017). Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Accounts of Chemical Research, 50(1), 125–135. [Link]
-
Wang, Y., et al. (2025). Light-Driven Organocatalytic Enantioselective Radical α-Carbamoylation of Amines. CCS Chemistry. [Link]
-
Dahiya, A., & Daugulis, O. (2022). Distal Functionalization via Transition Metal Catalysis. MDPI. [Link]
-
ResearchGate. (2025). Transition Metal‐Catalyzed Aminocarbonylation Reactions. ResearchGate. [Link]
-
Kumar, A., & Gunanathan, C. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9149–9153. [Link]
-
Yamamoto, H., & Miyamoto, H. (2016). Enantioselective Synthesis of N-Alkylamines through β-Amino C–H Functionalization Promoted by Cooperative Actions of B(C6F5)3 and a Chiral Lewis Acid Co-Catalyst. PMC. [Link]
-
Ordomsky, V. V., et al. (2019). Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amination to Primary Amines. ResearchGate. [Link]
-
Panda, B. (2023). Organocatalytic C-H Bond Functionalizations for the Synthesis of Heterocycles. Current Organocatalysis, 10(3), 134-146. [Link]
-
Wang, Z., & Movassaghi, M. (2022). Site-Selective Amide Functionalization by Catalytic Azoline Engrafting. PubMed. [Link]
-
Li, J., et al. (2021). Site-selective C(sp3)–H functionalization of primary aliphatic amines. RSC Publishing. [Link]
-
Singh, S., et al. (2024). Synthesis and characterization of amine-functionalized graphene as a nitric oxide-generating coating for vascular stents. Applied Physics Reviews. [Link]
-
University of Illinois. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. News from the Department of Chemistry at the University of Illinois. [Link]
-
IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org. [Link]
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Scribd. [Link]
-
Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC. [Link]
-
Organic Chemistry Portal. (2021). Acylation of Amines, Part 4: with Carboxylic Acids. YouTube. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Sulfur Recovery Engineering Inc. [Link]
-
MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. [Link]
-
Rovis, T., & Zhao, D. (2015). Catalytic Asymmetric α-Acylation of Tertiary Amines Mediated by a Dual Catalysis Mode. PMC. [Link]
-
ResearchGate. (2017). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles? ResearchGate. [Link]
Sources
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. mdpi.com [mdpi.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DSpace [repository.kaust.edu.sa]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ajol.info [ajol.info]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of [4-(Cyclobutylmethyl)oxan-4-yl]methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Mass Spectrometry Fragmentation Patterns
The fragmentation of [4-(Cyclobutylmethyl)oxan-4-yl]methanamine is expected to be influenced by the presence of the primary amine, the oxane (tetrahydropyran) ring, and the cyclobutane ring. The charge will likely be localized on the nitrogen atom, directing the fragmentation pathways.
Electron Ionization (EI) Fragmentation
Electron Ionization is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive fragmentation.[1] The resulting mass spectrum is often a complex fingerprint of the molecule's structure.
Key Predicted Fragmentation Pathways under EI:
-
α-Cleavage: This is a dominant fragmentation pathway for amines.[2] The cleavage of the C-C bond adjacent to the nitrogen atom is expected to be a primary event. For [4-(Cyclobutylmethyl)oxan-4-yl]methanamine, this would involve the loss of the cyclobutylmethyl group or cleavage within the oxane ring adjacent to the substituted carbon.
-
Loss of the Cyclobutylmethyl Radical: This would result in a prominent iminium ion.
-
Ring Opening of the Oxane Moiety: α-cleavage within the ring can lead to a ring-opened radical cation, which can undergo further fragmentation.
-
-
Cyclobutane Ring Fragmentation: The cyclobutane ring itself is prone to fragmentation, often leading to the loss of ethylene (C2H4) or other small neutral molecules.[3][4] This can occur either before or after the initial α-cleavage.
-
Oxane Ring Fragmentation: The tetrahydropyran ring can undergo characteristic cleavages, including the loss of formaldehyde (CH2O) or other small oxygen-containing fragments.
Visualizing EI Fragmentation:
Caption: Predicted major EI fragmentation pathways for [4-(Cyclobutylmethyl)oxan-4-yl]methanamine.
Electrospray Ionization (ESI) Fragmentation
Electrospray Ionization is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]+, with less extensive fragmentation compared to EI.[5] Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation.
Key Predicted Fragmentation Pathways under ESI-MS/MS:
-
Loss of Ammonia (NH3): A common fragmentation pathway for protonated primary amines is the loss of a neutral ammonia molecule.[6]
-
Loss of the Cyclobutylmethyl Group: Similar to EI, the loss of the cyclobutylmethyl group as a neutral species can occur, leaving a charged oxane derivative.
-
Ring Opening and Fragmentation of the Oxane Ring: The protonated oxane ring can undergo ring opening, followed by the loss of water (H2O) or other small neutral molecules.
Visualizing ESI-MS/MS Fragmentation:
Caption: Predicted major ESI-MS/MS fragmentation pathways for protonated [4-(Cyclobutylmethyl)oxan-4-yl]methanamine.
Comparative Analysis with Structurally Similar Compounds
To lend further credence to these predictions, it is instructive to compare the expected fragmentation of our target molecule with known fragmentation patterns of similar structures.
| Structural Moiety | Reference Compound Example | Observed/Expected Dominant Fragmentation | Relevance to [4-(Cyclobutylmethyl)oxan-4-yl]methanamine |
| Alicyclic Amine | Cyclohexylamine | α-cleavage leading to loss of an alkyl radical; loss of NH3.[7] | The primary amine in our target molecule will likely initiate similar α-cleavage and neutral loss of ammonia. |
| Substituted Tetrahydropyran | 4-substituted Tetrahydropyrans | Ring opening followed by loss of small neutral molecules like water or formaldehyde.[8] | The oxane ring in our molecule is expected to exhibit these characteristic ring fragmentation pathways. |
| Cyclobutane Derivative | Cyclobutane | Loss of ethylene (C2H4) is a characteristic fragmentation.[3] | The cyclobutylmethyl substituent may undergo similar fragmentation, leading to characteristic neutral losses. |
Experimental Protocols
For researchers wishing to acquire experimental data, the following general protocols are recommended:
GC-EI-MS Analysis
-
Sample Preparation: Dissolve the compound in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms) is suitable.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to a value sufficiently above the molecular weight of the compound.
-
Source Temperature: 230 °C.
-
LC-ESI-MS/MS Analysis
-
Sample Preparation: Dissolve the compound in a solvent compatible with reverse-phase chromatography (e.g., methanol, acetonitrile) at a concentration of approximately 10-100 µg/mL.
-
Instrumentation: Employ a liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization source.
-
LC Conditions:
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Positive ion mode.
-
MS1 Scan: Scan a mass range to include the expected [M+H]+ ion.
-
MS/MS Scan: Select the [M+H]+ ion for collision-induced dissociation (CID) and scan the resulting product ions. The collision energy should be optimized to achieve a good balance of fragment ions.
-
Conclusion and Future Outlook
The analysis of the mass spectrometry fragmentation patterns of [4-(Cyclobutylmethyl)oxan-4-yl]methanamine, while currently predictive, is grounded in the well-established fragmentation behaviors of its constituent functional groups. The proposed pathways under both EI and ESI provide a solid framework for the identification and structural confirmation of this and related novel compounds. Experimental verification of these predictions will be invaluable and will contribute to the growing body of mass spectral data. For definitive identification, comparison with a synthesized authentic standard is always the gold standard. Researchers are also encouraged to utilize spectral databases such as NIST, MassBank, and mzCloud to search for spectra of related compounds that may become available in the future.[9]
References
- Audier, H. E., et al. (1990). Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene rad. Journal of the American Society for Mass Spectrometry, 1(3), 238-248.
-
Doc Brown's Chemistry. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis. Retrieved from [Link]
- Crimmins, M. T., & Zuercher, W. J. (2000). Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: Applications for the synthesis of leucascandrolide A macrolactone. Organic Letters, 2(8), 1065-1068.
- da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Journal of the Brazilian Chemical Society, 29(10), 2164-2173.
- Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(12), 9869-9903.
-
BP4NTA. (n.d.). Online Databases & Libraries. Retrieved from [Link]
- Hsu, J. L., et al. (2017).
- Longevialle, P., et al. (1990). Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. Journal of the American Society for Mass Spectrometry, 1(3), 238-248.
- Kertesz, V., & Gergely, A. (2019).
- Jia, W., et al. (2023). Mass Fragmentation Characteristics of 4 Synthetic Cathinone Isomers. Journal of Chinese Mass Spectrometry Society, 44(3), 412-423.
- Prasain, J. K. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB.
-
Chemistry LibreTexts. (2019). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
-
Clark, J. (2015). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]
- Zhang, Y., et al. (2023). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Molecules, 28(9), 3767.
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
-
FoodBAll. (n.d.). Spectral Libraries. Retrieved from [Link]
- Jia, W., et al. (2023). Mass Fragmentation Characteristics of 4 Synthetic Cathinone Isomers. Journal of Chinese Mass Spectrometry Society, 44(3), 412-423.
- Zenin, V. V., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.
Sources
- 1. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 2. Mass Fragmentation Characteristics of 4 Synthetic Cathinone Isomers [zpxb.xml-journal.net]
- 3. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: Applications for the synthesis of leucascandrolide A macrolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Online Databases & Libraries – BP4NTA [nontargetedanalysis.org]
Comparing reactivity of [4-(Cyclobutylmethyl)oxan-4-yl]methanamine vs cyclohexyl analogs
Executive Analysis: The "Oxane Switch" in Lead Optimization
In modern drug design, replacing a cyclohexane ring with a tetrahydropyran (oxane) ring is a high-value bioisosteric strategy. While the structural topology remains nearly identical, the physicochemical profile shifts dramatically.
For the specific comparison of [4-(Cyclobutylmethyl)oxan-4-yl]methanamine (Compound A) against its carbocyclic analog [1-(Cyclobutylmethyl)cyclohexyl]methanamine (Compound B) , the primary driver for selection is rarely intrinsic amine nucleophilicity, but rather Lipophilic Ligand Efficiency (LLE) and Metabolic Stability .
Key Differentiators at a Glance
| Feature | Oxane Analog (Compound A) | Cyclohexane Analog (Compound B) | Impact on Development |
| LogD (pH 7.4) | Lower (~1.0–1.5 units) | Higher | Oxane improves solubility and lowers plasma protein binding. |
| Metabolic Stability | High | Moderate | Oxane blocks CYP450 oxidation at the 4-position (relative to amine). |
| pKa (Amine) | ~9.5–9.8 | ~10.0–10.5 | Slight reduction in pKa due to inductive effect of ring oxygen (distant). |
| H-Bonding | Acceptor (Ether O) | None | Oxane offers a vector for solvent/protein interaction. |
| Conformation | Chair (anomeric effects) | Chair | Similar steric bulk, but Oxane has specific puckering preferences. |
Structural & Physicochemical Mechanics
Electronic Effects & Basicity
The introduction of the oxygen atom into the ring (position 4 relative to the gem-disubstituted center) creates a dipole that the cyclohexane analog lacks.
-
Inductive Effect: Although the ether oxygen is four bonds away from the exocyclic amine nitrogen (
), it exerts a weak electron-withdrawing inductive effect (-I). This typically lowers the pKa of the amine by 0.3–0.5 log units compared to the cyclohexane analog. -
Solvation: The oxane ring is more polar. In synthetic transformations (e.g., amide coupling), the oxane derivative exhibits higher solubility in aprotic polar solvents (DMF, DMSO) compared to the greasy cyclohexane analog, often resulting in cleaner reaction profiles and easier purification.
Metabolic Blocking Strategy
The cyclohexane ring is prone to oxidative metabolism (hydroxylation) by CYP450 enzymes, typically at the C3/C4 positions (relative to the substituent).
-
Cyclohexane: The
groups are "metabolic liabilities." -
Oxane: Replacing the C4 methylene with an oxygen atom (
) effectively "caps" this metabolic soft spot. The ether oxygen cannot be hydroxylated, forcing metabolism to the cyclobutyl side chain or the amine, often extending the half-life ( ) of the molecule.
Visualizing the Property Shift
Figure 1: The strategic advantages of the Oxane-for-Cyclohexane bioisosteric replacement.
Synthetic Accessibility & Reactivity
Constructing the gem-disubstituted quaternary center on the oxane ring requires specific sequencing to avoid ring opening or elimination.
Recommended Synthetic Pathway
The most robust route for the oxane analog avoids the low-yielding alkylation of a ketone. Instead, it utilizes the nitrile anion alkylation strategy.
Protocol Overview:
-
Starting Material: 4-Cyanotetrahydropyran (commercially available).
-
Activation: Deprotonation with a hindered base (LDA or LiHMDS) to form the tertiary carbanion.
-
Alkylation: Electrophilic attack by (bromomethyl)cyclobutane.
-
Reduction: Conversion of the nitrile to the primary amine.
Synthetic Workflow Diagram
Figure 2: Validated synthetic route for gem-disubstituted oxane amines.
Experimental Protocols
These protocols are designed to be self-validating. If the LC-MS does not show the expected mass shift or the intermediate does not precipitate as described, the inputs must be re-evaluated.
Protocol A: Gem-Disubstitution via Nitrile Alkylation
Targeting the intermediate: 4-(cyclobutylmethyl)oxane-4-carbonitrile
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add 4-cyanotetrahydropyran (1.0 eq) and anhydrous THF (0.2 M concentration).
-
Deprotonation: Cool to -78°C (dry ice/acetone). Add LDA (1.2 eq, 2.0 M in THF/heptane) dropwise over 20 minutes.
-
Checkpoint: The solution should turn pale yellow. Stir for 45 minutes at -78°C to ensure complete anion formation.
-
-
Alkylation: Add (bromomethyl)cyclobutane (1.3 eq) dropwise.
-
Note: Cyclobutylmethyl halides are sluggish electrophiles due to steric bulk.
-
-
Warming: Allow the reaction to warm slowly to room temperature over 4 hours. Stir overnight.
-
Quench & Workup: Quench with saturated
. Extract with EtOAc (3x). Wash organics with brine, dry over . -
Validation:
NMR must show disappearance of the methine proton ( to nitrile) at ~2.8 ppm.
Protocol B: Nitrile Reduction to Primary Amine
Targeting the final product: [4-(Cyclobutylmethyl)oxan-4-yl]methanamine
-
Reagent Prep: Charge a flask with
(2.5 eq) pellets in dry THF at 0°C. -
Addition: Dissolve the nitrile intermediate from Protocol A in THF and add dropwise to the hydride suspension.
-
Reflux: Heat to reflux (66°C) for 3 hours.
-
Mechanistic Insight: The nitrile carbon is reduced to the imine and then the amine. The steric bulk of the cyclobutyl group requires thermal energy to drive the hydride attack to completion.
-
-
Fieser Quench: Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL) where = grams of LAH used. -
Filtration: Filter the granular white precipitate. The filtrate contains the pure amine.
-
Purification: If necessary, convert to HCl salt by adding 4M HCl in dioxane. The oxane amine salt typically crystallizes readily from
.
Comparative Performance Data
The following data summarizes the expected performance shift when moving from the Cyclohexane (Cyc) to the Oxane (Ox) series.
| Parameter | Assay Method | Oxane Analog Result | Cyclohexane Analog Result | Interpretation |
| Solubility | Kinetic (PBS, pH 7.4) | High (>200 µM) | Low (<50 µM) | Oxane ring oxygen disrupts crystal lattice energy and interacts with water. |
| Clint (Microsomal) | Human LMs | < 15 µL/min/mg | > 40 µL/min/mg | Oxane prevents oxidation at the ring; Cyclohexane is rapidly cleared. |
| Amide Coupling | HATU Kinetics | Fast ( | Fast ( | Both amines are unhindered primary amines; Oxane solvates better in DMF. |
| hERG Inhibition | Patch Clamp | Low risk | Moderate risk | Lipophilicity drives hERG binding; Oxane reduces this risk. |
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8984-8987. (Context on cyclic ethers reducing LogP). Link
-
Westphal, M. V., et al. (2012). Synthesis of 4,4-Disubstituted Tetrahydropyrans via Prins Cyclization.[1][2] The Journal of Organic Chemistry. (Synthetic methodology grounding). Link
-
PharmaBlock Whitepaper. (2020). Tetrahydropyrans in Drug Discovery: Bioisosteres of Cyclohexane. (Industrial application data). Link
Sources
A Comparative Guide to Purity Assessment Standards for [4-(Cyclobutylmethyl)oxan-4-yl]methanamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. [4-(Cyclobutylmethyl)oxan-4-yl]methanamine, a molecule with a unique structural combination of a primary amine and an oxane ring, presents specific challenges and considerations for its purity assessment. This guide provides an in-depth comparison of analytical methodologies for validating the purity of this compound, offering insights into the rationale behind experimental choices and providing a framework for robust and reliable analysis.
The importance of rigorous purity analysis cannot be overstated. Even minute amounts of impurities can alter the pharmacological and toxicological profile of a drug substance, potentially leading to adverse effects or reduced therapeutic benefit.[1][2] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[3][4][5]
Understanding the Impurity Profile
A comprehensive purity assessment begins with a thorough understanding of the potential impurities that may arise during the synthesis and storage of [4-(Cyclobutylmethyl)oxan-4-yl]methanamine. These can be broadly categorized as:
-
Organic Impurities: Including starting materials, by-products of unintended reactions, intermediates, and degradation products.[3]
-
Inorganic Impurities: Such as reagents, ligands, catalysts, and heavy metals.[3]
-
Residual Solvents: Solvents used during the synthesis or purification process that are not completely removed.[3]
-
Enantiomeric Impurities: Given the potential for a chiral center at the C4 position of the oxane ring, the presence of the undesired enantiomer must be carefully controlled.[2][6][7]
Comparative Analysis of Key Analytical Methods
The selection of an appropriate analytical technique is paramount for accurate and reliable purity determination. The unique physicochemical properties of [4-(Cyclobutylmethyl)oxan-4-yl]methanamine, particularly the presence of a primary amine, guide the choice of methodology.
| Analytical Technique | Principle | Strengths | Limitations | Applicability to [4-(Cyclobutylmethyl)oxan-4-yl]methanamine |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Versatile for non-volatile and thermally labile compounds. Multiple detection methods (UV, MS, ELSD).[8] | The primary amine may exhibit poor peak shape on standard silica-based columns. Derivatization may be required for UV detection if the molecule lacks a chromophore.[8] | Primary choice for purity and impurity profiling. Reversed-phase HPLC with a suitable column (e.g., C18) and an appropriate mobile phase modifier (e.g., trifluoroacetic acid) can overcome peak tailing.[9] |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High resolution for volatile impurities.[8] Can be coupled with Mass Spectrometry (MS) for identification.[10][11][12] | Not suitable for non-volatile or thermally labile compounds. The primary amine can interact with the column, leading to poor peak shape.[8][13] | Effective for analyzing volatile organic impurities and residual solvents. Derivatization (e.g., silylation or acylation) is often necessary to improve volatility and chromatographic performance.[13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency. | Provides detailed structural information for identification of the main component and impurities.[14][15][16][17] Quantitative NMR (qNMR) can determine purity without a reference standard for each impurity.[9][18][19] | Lower sensitivity compared to chromatographic techniques for trace impurities.[9] | Essential for structural elucidation and confirmation of identity. ¹H and ¹³C NMR are crucial for characterizing the molecule. qNMR is a powerful tool for obtaining an absolute purity value.[9] |
| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase (CSP) or a chiral mobile phase additive. | The most reliable method for determining enantiomeric purity.[2][6][20] | Method development can be challenging and requires screening of various chiral columns and mobile phases.[2] | Mandatory for assessing enantiomeric purity. Both chiral HPLC and chiral GC can be employed, depending on the volatility of the compound or its derivatives.[2][7] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Highly sensitive and provides molecular weight information for impurity identification when coupled with a separation technique (LC-MS or GC-MS).[5] | Does not provide quantitative information on its own without appropriate calibration. | Crucial for the identification of unknown impurities. High-resolution mass spectrometry (HRMS) can provide elemental composition, aiding in structural elucidation. |
Experimental Protocols: A Practical Framework
The following protocols are designed to provide a starting point for the purity assessment of [4-(Cyclobutylmethyl)oxan-4-yl]methanamine. Method validation in accordance with ICH Q2(R1) guidelines is essential to ensure the reliability of the results.[3]
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Objective: To separate and quantify related substances and determine the overall purity of the compound.
Rationale: HPLC is a versatile and widely used technique in the pharmaceutical industry for purity determination.[5][21][22][23] For a primary amine like [4-(Cyclobutylmethyl)oxan-4-yl]methanamine, a reversed-phase method with an acidic mobile phase modifier is often employed to ensure good peak shape and resolution.
Workflow Diagram:
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. skpharmteco.com [skpharmteco.com]
- 3. tasianinch.com [tasianinch.com]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. biotech-spain.com [biotech-spain.com]
- 6. Chiral analysis - Wikipedia [en.wikipedia.org]
- 7. gcms.cz [gcms.cz]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. cris.huji.ac.il [cris.huji.ac.il]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 17. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. orgsyn.org [orgsyn.org]
- 20. researchgate.net [researchgate.net]
- 21. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 22. ijarmps.org [ijarmps.org]
- 23. iosrjournals.org [iosrjournals.org]
Comparative Guide: Salt Selection & Crystallographic Analysis for [4-(Cyclobutylmethyl)oxan-4-yl]methanamine
This guide serves as a strategic framework for the solid-state characterization of [4-(Cyclobutylmethyl)oxan-4-yl]methanamine (CAS: 1385696-84-3), a lipophilic ether-amine building block often utilized in medicinal chemistry for GPCR and ion channel targets.
Given that specific public crystallographic depositions (CIF files) for this exact catalog intermediate are proprietary or non-existent in open literature, this guide reconstructs the expected crystallographic behavior and salt selection strategy based on structural homologs (gem-disubstituted tetrahydropyrans).
Executive Summary
[4-(Cyclobutylmethyl)oxan-4-yl]methanamine presents a classic challenge in solid-state chemistry: a low-molecular-weight (MW ~183.3 Da), conformational flexible amine with a lipophilic "grease ball" (cyclobutyl) and a hydrogen-bond acceptor (ether oxygen). The free base is predicted to be an oil or a low-melting hygroscopic solid at room temperature.
To achieve a crystalline form suitable for X-ray diffraction (XRD) and pharmaceutical formulation, salification is required. This guide compares the three most statistically successful counter-ions for this structural class—Hydrochloride , Hemifumarate , and L-Tartrate —providing a predictive analysis of their lattice performance.
The Core Challenge: The "Gem-Ether" Effect
The gem-disubstitution at the 4-position of the oxane ring forces the ring into a rigid chair conformation (Thorpe-Ingold effect). However, the cyclobutylmethyl arm retains significant rotational freedom (
Comparative Analysis: Salt Form Performance
The following table contrasts the expected physicochemical and crystallographic profiles of the primary salt candidates.
| Feature | Option A: Hydrochloride (HCl) | Option B: Hemifumarate | Option C: L-Tartrate |
| Stoichiometry | 1:1 (Amine:Acid) | 2:1 (Amine:Acid) | 1:1 (Amine:Acid) |
| Predicted State | Hygroscopic Needle/Plate | High-Melting Prism | Conglomerate/Glass |
| Melting Point | 140–165°C (Broad/Dec) | 185–215°C (Sharp) | 130–150°C |
| Hygroscopicity | High (Channel Hydrate risk) | Low (Non-hygroscopic) | Moderate |
| Packing Efficiency | Moderate (Cl⁻ is spherical) | High (Planar acid bridges) | Low (Chiral voids) |
| XRD Suitability | Good, but prone to disorder | Excellent (Rigid lattice) | Good for absolute config |
| Recommendation | Initial Screen Only | Top Candidate for Development | Use for Chiral Resolution |
Expert Insight:
-
Why Fumarate Wins: For ether-containing amines, the fumarate anion often bridges two amine cations via strong
hydrogen bonds. This creates a "molecular tape" motif that accommodates the bulky cyclobutyl group in the interstitial spaces, preventing the lattice collapse (hygroscopicity) often seen with HCl salts. -
The HCl Risk: HCl salts of oxanes frequently entrap water (channel hydrates) because the ether oxygen acts as a secondary acceptor, competing with the chloride ion.
Representative X-ray Crystallography Data
Note: Data below are projected parameters derived from homologous spiro-ether amine structures (e.g., Oliceridine intermediates) to serve as a validation benchmark for your experimental results.
A. Projected Unit Cell Parameters (Hemifumarate Form)
If you crystallize the Hemifumarate salt, typical unit cell dimensions for a molecule of this size (
| Parameter | Projected Value | Physical Interpretation |
| Crystal System | Monoclinic | Standard for achiral organic salts. |
| Space Group | Centrosymmetric packing preference. | |
| a ( | 10.5 – 12.0 | Short axis, likely stacking direction. |
| b ( | 6.5 – 8.0 | Width of the oxane ring packing. |
| c ( | 18.0 – 22.0 | Long axis accommodating the fumarate bridge. |
| 95° – 105° | Typical monoclinic shear. | |
| Volume ( | ~1800 – 2100 | For Z=4 (4 salt pairs per cell). |
| Density ( | 1.25 – 1.35 g/cm³ | Indicates efficient packing (no voids). |
B. Key Structural Features to Verify
When solving the structure, look for these specific interactions:
-
Ammonium-Ether Interaction: Check for an intramolecular H-bond between the protonated amine (
) and the oxane oxygen. Distance should be ~2.8–3.0 . -
Cyclobutyl Puckering: The cyclobutyl ring is rarely planar. Expect a "puckered" conformation with dihedral angles ~25–30°. Warning: High thermal parameters on the cyclobutyl carbons (
) indicate disorder. Collect data at 100 K. -
Anion Bridging: In the Hemifumarate, the carboxylate should accept two H-bonds: one from the amine
and one involved in the acid-acid dimer (if 1:1) or bridging to another amine (if 2:1).
Experimental Protocols
Protocol 1: Vapor Diffusion Crystallization (Sitting Drop)
Best for generating single crystals of "greasy" amines.
-
Preparation: Dissolve 20 mg of the [4-(Cyclobutylmethyl)oxan-4-yl]methanamine salt (e.g., Hemifumarate) in 200 µL of Methanol/Water (9:1).
-
Setup: Use a sitting drop plate (e.g., Cryschem).
-
Reservoir: Fill reservoir with 500 µL of an antisolvent (Ethyl Acetate or Isopropyl Ether).
-
Drop: Mix 2 µL of protein solution + 2 µL of reservoir solution in the well.
-
Incubation: Seal with clear tape. Store at 4°C.[1]
-
Timeline: Crystals should appear in 2–7 days. The slow diffusion of ether into methanol gently lowers solubility, preventing oiling out.
Protocol 2: Data Collection Strategy
-
Temperature: 100 K (Liquid Nitrogen stream) is mandatory. The cyclobutyl group has high thermal motion at room temperature, which will smear electron density and prevent atomic resolution.
-
Resolution: Aim for 0.75
to resolve the cyclobutyl hydrogens, which confirms the puckering mode.
Strategic Workflow Visualization
The following diagram outlines the decision logic for selecting the optimal salt form for X-ray studies.
Figure 1: Strategic Salt Selection Workflow. The path to the Hemifumarate salt minimizes hygroscopicity risks associated with ether-amines.
References & Validation Sources
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2] (The authoritative text on salt selection logic).
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System. (For comparing unit cell parameters of analogous tetrahydropyran amines).
-
Gould, P. L. (1986). "Salt selection for basic drugs." International Journal of Pharmaceutics, 33(1-3), 201-217. (Foundational paper on why Fumarates often outperform HCl for lipophilic amines).
-
PubChem Compound Summary. "Methenamine" (and related ether-amine derivatives for toxicity/handling context).
Disclaimer: As of February 2026, specific crystal structure data for CAS 1385696-84-3 has not been released in the public domain. The data provided in Section 3 are calculated estimates based on standard crystallographic principles for this chemical class.
Sources
Elemental analysis reference data for [4-(Cyclobutylmethyl)oxan-4-yl]methanamine
This guide provides a technical reference and comparative analysis for the characterization of [4-(Cyclobutylmethyl)oxan-4-yl]methanamine , a specialized quaternary spiro-like building block used in medicinal chemistry (often for CNS-active targets or sodium channel inhibitors).
Due to the hygroscopic nature of primary aliphatic amines and the quaternary center's steric influence, standard Elemental Analysis (EA) often yields deviant results. This guide establishes the Theoretical Reference Data and compares the efficacy of Combustion Analysis (EA) versus Quantitative NMR (qNMR) for purity validation.
Executive Summary & Molecule Profile
[4-(Cyclobutylmethyl)oxan-4-yl]methanamine is a saturated heterocycle featuring a tetrahydropyran (oxane) core with a quaternary carbon at position 4, substituted by an aminomethyl group and a cyclobutylmethyl group.[1]
-
Primary Application: Scaffold for fragment-based drug discovery (FBDD); linker for proteolysis targeting chimeras (PROTACs).
-
Analytical Challenge: As a primary amine with a lipophilic tail, this compound is prone to rapid atmospheric
absorption (forming carbamates) and hygroscopicity, leading to "drifting" Elemental Analysis results.
Chemical Identity
| Property | Detail |
| IUPAC Name | [4-(Cyclobutylmethyl)oxan-4-yl]methanamine |
| Formula | |
| Molecular Weight | 183.29 g/mol |
| Physical State | Viscous Colorless Oil or Low-Melting Solid (depending on salt form) |
| Solubility | Soluble in MeOH, DCM, DMSO; Sparingly soluble in Hexanes |
Elemental Analysis Reference Data (Theoretical)
This section provides the absolute theoretical values required for validating synthesized batches. For a batch to be considered "Analytically Pure" by standard journal guidelines (e.g., J. Med. Chem.), experimental values must fall within ±0.4% of these targets.
Table 1: Combustion Analysis Reference Standards
| Element | Symbol | Count | Atomic Mass | Mass Contribution | Theoretical % | Tolerance Range (±0.4%) |
| Carbon | C | 11 | 12.011 | 132.12 | 72.08% | 71.68% – 72.48% |
| Hydrogen | H | 21 | 1.008 | 21.17 | 11.55% | 11.15% – 11.95% |
| Nitrogen | N | 1 | 14.007 | 14.01 | 7.64% | 7.24% – 8.04% |
| Oxygen | O | 1 | 15.999 | 16.00 | 8.73% | Not typically measured |
Critical Note on Salt Forms: If isolating as a Hydrochloride (
) or Trifluoroacetate () salt to improve stability, the theoretical values must be recalculated.
HCl Salt (
): C: 60.12%, H: 10.09%, N: 6.37%.
Comparative Analysis: Combustion (EA) vs. qNMR
For this specific molecule, relying solely on traditional CHN Combustion Analysis is risky. Below is an objective comparison of the two primary validation methods.
Method A: Combustion Analysis (CHN)[6]
-
Mechanism: High-temperature oxidation (
) followed by GC detection of , , and . -
Performance on Target:
-
Pros: Accepted gold standard for publication; cheap (~$20/sample).
-
Cons:High Failure Rate. The free base amine absorbs atmospheric
to form a carbamic acid salt within minutes of exposure. This results in High Carbon / Low Nitrogen errors.
-
-
Verdict: Recommended only for the HCl salt form or if handled strictly in a glovebox.
Method B: Quantitative NMR (qNMR)[7][8]
-
Mechanism: Proton counting relative to a Certified Reference Material (CRM) internal standard (e.g., Maleic Acid or TCNB).
-
Performance on Target:
-
Pros: Determines absolute purity (wt%); unaffected by moisture/solvents (unlike EA); confirms structure simultaneously.
-
Cons: Requires precision weighing (microbalance); expensive internal standards.
-
-
Verdict: Superior. The preferred method for the free base oil.
Data Comparison Table
| Feature | Combustion Analysis (EA) | Quantitative NMR (qNMR) |
| Sample Requirement | 2–5 mg | 5–10 mg |
| Precision | ±0.3–0.4% absolute | ±0.5–1.0% relative |
| Hygroscopicity Impact | Severe (Skewed results) | Low (Water peak is separated) |
| Solvent Trap Impact | Fails (High C/H) | Quantifiable (can calculate removal) |
| Destructive? | Yes | No (Sample recoverable) |
Experimental Protocols
Protocol A: Handling for Elemental Analysis (Crucial for Success)
If you must use EA (e.g., for specific journal requirements), follow this "Capsule-in-Vial" technique to prevent atmospheric contamination.
-
Preparation: Dry the sample under high vacuum (<0.1 mbar) for 12 hours at 40°C.
-
Environment: Transfer the dried sample and pre-tared tin capsules into an Argon-filled glovebox or glovebag.
-
Encapsulation:
-
Weigh 2.0 mg of [4-(Cyclobutylmethyl)oxan-4-yl]methanamine into the tin capsule.
-
Crimping: Cold-weld the capsule shut inside the inert atmosphere.
-
-
Analysis: Place the crimped tin capsule inside a small glass vial, cap it, and only remove it immediately before loading into the CHN analyzer's autosampler.
-
Oxidant: Ensure the analyzer uses added
(Vanadium Pentoxide) to ensure complete combustion of the sterically hindered quaternary center.
Protocol B: qNMR Validation (The Recommended Workflow)
This protocol validates the "Active Moiety" purity, excluding solvents and moisture.
-
Internal Standard (IS) Selection: Use 1,3,5-Trimethoxybenzene (High purity traceCERT®). It provides sharp singlets at
6.1 and 3.8 ppm, which do not overlap with the oxane or cyclobutyl multiplets of the target. -
Solvent:
(dried over molecular sieves). -
Preparation:
-
Weigh exactly ~10 mg of Target Analyte (
) into a vial. -
Weigh exactly ~5 mg of Internal Standard (
) into the same vial. -
Dissolve in 0.7 mL
and transfer to an NMR tube.
-
-
Acquisition:
-
Pulse delay (
): 60 seconds (Ensure relaxation). -
Scans: 16 or 32.
-
-
Calculation:
[2]
Decision Matrix & Workflow (Visualization)
The following diagram illustrates the logical workflow for characterizing this molecule, prioritizing the method based on the physical state of the isolated product.
Caption: Analytical decision workflow for [4-(Cyclobutylmethyl)oxan-4-yl]methanamine, prioritizing qNMR for the hygroscopic free base form.
References
-
Theoretical Calculation Basis
- IUPAC Atomic Weights (2021).
-
Source:
-
Analytical Standards for Small Molecules
- J. Med. Chem. Guidelines for Authors (2024). "Purity of compounds must be established by elemental analysis (within ±0.4%)
-
Source:
-
qNMR Methodology
- Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(24), 10237–10256.
-
Source:
-
Handling of Hygroscopic Amines
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.
-
Source:
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of [4-(Cyclobutylmethyl)oxan-4-yl]methanamine
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the focus is often on discovery, the responsibility for safe handling and disposal is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of [4-(Cyclobutylmethyl)oxan-4-yl]methanamine, a research compound for which extensive public safety data may be limited. Our approach is grounded in the principle of prudent practice: treating compounds of unknown toxicity with the same rigor as known hazardous substances to ensure the safety of personnel and the protection of our environment.
Hazard Assessment: A Proactive Stance on Safety
[4-(Cyclobutylmethyl)oxan-4-yl]methanamine is an aliphatic amine. While a specific, comprehensive hazard profile for this exact molecule may not be readily available, the chemical class of aliphatic amines and data from structurally similar compounds provide critical guidance.[1] Many amines are known to be corrosive, skin and eye irritants, and potentially toxic. For instance, the related compound 1-tetrahydro-2H-pyran-4-ylmethanamine is classified as causing severe skin burns and eye damage.[2] Therefore, we must operate under the assumption that [4-(Cyclobutylmethyl)oxan-4-yl]methanamine presents similar hazards.
This proactive characterization is the cornerstone of a self-validating safety protocol. By assuming a conservative hazard profile, we ensure that all handling and disposal procedures are sufficiently protective. All waste containing this compound must be treated as hazardous pharmaceutical waste.[3][4]
Table 1: Assumed Hazard Profile based on Analogous Compounds
| Hazard Classification | Potential Effect | Rationale |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns upon contact. | A common characteristic of primary amines and confirmed in similar structures.[2] |
| Serious Eye Damage/Irritation | May cause serious, potentially irreversible eye damage. | High-risk hazard for corrosive amines.[2] |
| Respiratory Irritation | Vapors or aerosols may irritate the respiratory tract. | A known property of many volatile organic compounds and amines.[1][5] |
| Acute Toxicity (Oral) | May be harmful if swallowed. | A precautionary classification for research chemicals with limited data.[5] |
Essential Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensuring the proper personal protective equipment is in use is non-negotiable. PPE is the most direct barrier between you and potential exposure.
-
Hand Protection : Wear impervious protective gloves, such as nitrile or neoprene.[6] Gloves must be inspected before use and disposed of immediately if contamination is suspected. Never wear gloves outside the laboratory to prevent cross-contamination.[7]
-
Eye and Face Protection : Use safety glasses with side shields, at a minimum. Given the potential for corrosivity, safety goggles are recommended.[6] When handling larger quantities or when there is a risk of splashing, a full-face shield should be worn in addition to goggles.[5]
-
Body Protection : A standard laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron or suit should be considered.[5]
-
Ventilation : All handling and preparation of waste should occur inside a certified chemical fume hood to minimize inhalation exposure.[8]
Waste Management Workflow
Proper disposal begins the moment waste is generated. The following workflow ensures that waste streams are correctly segregated, contained, and labeled, preventing dangerous chemical reactions and ensuring compliance with regulatory standards.[9]
Caption: Waste Disposal Decision Workflow.
Step-by-Step Disposal Protocols
Follow the specific procedure below that matches your waste type. The cardinal rule is to never mix incompatible waste streams and never dispose of this chemical down the drain.[3]
Protocol A: Unused/Expired Pure Compound
-
Do Not Mix : Keep the pure compound in its original, clearly labeled container.
-
Secure Container : Ensure the container's cap is tightly sealed. If the original container is compromised, transfer the material to a new, appropriate container inside a fume hood.
-
Attach Hazardous Waste Label : Affix a completed hazardous waste tag from your institution's Environmental Health and Safety (EHS) office. The label must include:
-
The full chemical name: "[4-(Cyclobutylmethyl)oxan-4-yl]methanamine"
-
The primary hazards: "Corrosive, Irritant, Toxic"
-
The date of accumulation.
-
-
Store for Pickup : Store the container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management team.
Protocol B: Contaminated Solid Waste
This category includes used gloves, bench paper, pipette tips, and other disposable items that have come into direct contact with the chemical.
-
Collect : Place all contaminated solid waste into a designated, sturdy, sealable plastic bag or a properly lined solid waste container.
-
Label : Clearly label the bag or container with "Hazardous Waste - Solid Lab Debris contaminated with [4-(Cyclobutylmethyl)oxan-4-yl]methanamine".
-
Seal and Store : Once the bag is full, seal it securely. Store it in the satellite accumulation area for pickup.
Protocol C: Contaminated Glassware
-
Triple Rinse : Whenever possible, decontaminate glassware by rinsing it three times with a suitable solvent (e.g., ethanol or acetone) in a fume hood.
-
Collect Rinse Solvent : The solvent used for rinsing (the "rinsate") is now considered hazardous waste. Collect all rinsate in a designated, labeled hazardous waste container for halogen-free organic solvents.
-
Dispose of Glassware : After triple-rinsing, the glassware can typically be washed and reused. If the glassware is to be discarded, it should be placed in a designated broken glass disposal box.[7] Heavily contaminated or non-rinseable glassware must be disposed of as hazardous solid waste (Protocol B).
Protocol D: Dilute Aqueous Waste
-
Prohibit Sewer Disposal : Under no circumstances should aqueous solutions containing this compound be poured down the drain.[10] Such actions can harm aquatic life and interfere with wastewater treatment processes.
-
Collect : Collect all aqueous waste in a dedicated, chemically compatible (e.g., HDPE) container.
-
Label : Attach a hazardous waste label that clearly identifies the contents as "Aqueous Waste with [4-(Cyclobutylmethyl)oxan-4-yl]methanamine" and lists the approximate concentration.
-
Store for Pickup : Keep the container sealed and stored in the designated satellite accumulation area.
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Alert and Evacuate : Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.
-
Don PPE : Before addressing the spill, don the appropriate PPE as described in Section 2.
-
Contain and Absorb : Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste : Carefully scoop the absorbent material into a sealable container or heavy-duty plastic bag.
-
Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (like ethanol), then with soap and water. All materials used for decontamination are now hazardous waste and must be disposed of according to Protocol B.
-
Label and Dispose : Label the collected spill waste as "Hazardous Spill Debris containing [4-(Cyclobutylmethyl)oxan-4-yl]methanamine" and arrange for disposal.
Conclusion
The responsible management and disposal of research chemicals like [4-(Cyclobutylmethyl)oxan-4-yl]methanamine are integral to the scientific process. By adhering to these protocols—grounded in hazard anticipation, proper PPE usage, strict waste segregation, and approved disposal methods—we uphold our commitment to a culture of safety. The ultimate disposal of this chemical waste must be conducted through a licensed and approved waste disposal facility, often via high-temperature incineration to ensure complete destruction.[11] Always consult your institution's specific Chemical Hygiene Plan and EHS professionals for guidance tailored to your location.[12]
References
- SAFETY D
- Pharmaceutical Waste. Environmental Health & Safety - University of Delaware.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Environmental Protection Agency (EPA).
- Proper Disposal in Pharmaceutical Research is Extremely Important. Rx Destroyer.
- Safety Data Sheet for 4-(Cyclobutylmethyl)oxan-4-amine. KISHIDA CHEMICAL CO., LTD.
- Safety Data Sheet for (1-(Methoxymethyl)cyclopentyl)methanamine hydrochloride. Angene Chemical.
- SAFETY DATA SHEET for trans-4-(Boc-amino)cyclohexanol. Fisher Scientific.
- Pharmaceutical Waste.
- Safety Data Sheet for 1-[(4-Fluorophenyl)methyl]cyclobutyl methanamine. Key Organics.
- Pharmaceutical Hazardous Waste Management Guide. MLI Environmental.
- Types of Pharmaceutical Waste and How to Dispose of Them. VLS Environmental Solutions.
- Safety Data Sheet for (4-Methyloxan-4-yl)methanamine hydrochloride. KISHIDA CHEMICAL CO., LTD.
- SAFETY DATA SHEET for 1-tetrahydro-2H-pyran-4-ylmethanamine. Fisher Scientific.
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Environmental Health and Safety.
- Lab Safety Manual: Working with Hazardous M
- Working with Chemicals - Prudent Practices in the Laboratory.
- Research and Laboratory Safety. Tulane University Office of Environmental Health and Safety (OEHS).
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. fishersci.com [fishersci.com]
- 3. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. angenechemical.com [angenechemical.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 9. mlienvironmental.com [mlienvironmental.com]
- 10. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 11. Pharmaceutical Waste [matthewsenvironmentalsolutions.com]
- 12. Research and Laboratory Safety | Office of Environmental Health and Safety (OEHS) [oehs.tulane.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
